Deacetylcinobufagin
Description
Properties
IUPAC Name |
5-(5,14-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl)pyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-22-9-7-15(25)11-14(22)4-5-17-16(22)8-10-23(2)19(13-3-6-18(26)28-12-13)20(27)21-24(17,23)29-21/h3,6,12,14-17,19-21,25,27H,4-5,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZHDDUFQVXHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50960660 | |
| Record name | 3,16-Dihydroxy-14,15-epoxybufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4026-95-3 | |
| Record name | Deacetylcinobufagin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234203 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,16-Dihydroxy-14,15-epoxybufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50960660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Deacetylcinobufagin: Molecular Architecture and Physicochemical Characterization
Topic: Deacetylcinobufagin Molecular Structure and Physicochemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (Desacetylcinobufagin; CAS: 4026-95-3) is a bioactive bufadienolide steroid derived from the venom of the Asiatic toad (Bufo gargarizans), commonly known as Chan Su in traditional Chinese medicine. Structurally, it is the 16-deacetylated metabolite of Cinobufagin , a major active constituent of toad venom.
In drug development, this compound serves two critical roles:
-
Metabolic Probe: It acts as a specific marker for the metabolic clearance of Cinobufagin, often mediated by esterases and subsequent glucuronidation by UGT enzymes (specifically UGT1A3 and UGT1A4).
-
Therapeutic Candidate: It retains potent antitumor activity (e.g., against HepG2, lung cancer lines) with a distinct toxicity profile compared to its parent compound, largely governed by the increased polarity of the C-16 hydroxyl group.
This guide provides a rigorous analysis of its molecular structure, physicochemical properties, and analytical identification protocols.
Molecular Architecture
This compound belongs to the bufadienolide class of cardiac glycosides/steroids, characterized by a specific steroid nucleus and a six-membered lactone ring.
Structural Scaffold
-
Core Skeleton: 5
-cholane steroid nucleus (A/B cis, B/C trans, C/D cis ring junctions). -
Lactone Ring (C-17): A six-membered unsaturated
-pyrone (lactone) ring attached at position 17 . This ring is the pharmacophore responsible for Na /K -ATPase inhibition. -
Epoxide Moiety (C-14/C-15): A 14
,15 -epoxide bridge. This feature is critical for the compound's rigid conformation and biological reactivity. -
Hydroxyl Groups:
-
C-3
-OH: The standard position for glycosylation in nature, though free in the aglycone. -
C-16
-OH: The distinguishing feature from Cinobufagin. In the parent compound, this position is acetylated (OAc). The presence of the free hydroxyl increases hydrophilicity and alters hydrogen bonding capacity within the active site of target proteins.
-
Stereochemistry
-
Configuration: 3
, 5 , 14 , 15 , 16 . -
IUPAC Name: 3
,16 -Dihydroxy-14,15 -epoxy-5 -bufa-20,22-dienolide.
Metabolic Pathway Visualization
The following diagram illustrates the structural relationship and metabolic conversion from Cinobufagin to this compound.
Figure 1: Metabolic conversion of Cinobufagin to this compound via hydrolysis of the C-16 ester.
Physicochemical Profile
Understanding the physicochemical behavior of this compound is essential for formulation and assay development. The removal of the acetyl group makes the molecule more polar than Cinobufagin.
Key Properties Table
| Property | Value / Descriptor | Notes |
| Molecular Formula | C | |
| Molecular Weight | 400.51 g/mol | Monoisotopic mass: 400.225 |
| Appearance | White or off-white crystalline powder | |
| LogP (Octanol/Water) | ~2.4 (Predicted) | Less lipophilic than Cinobufagin (LogP ~3.[1]3) |
| Solubility (Water) | Low (< 0.1 mg/mL) | Class II (Low Solubility, High Permeability) behavior |
| Solubility (Organic) | High in DMSO (>50 mg/mL), Methanol, Ethanol | DMSO recommended for stock solutions |
| pKa | Non-ionizable in physiological range | Neutral molecule |
| H-Bond Donors | 2 | (C-3 OH, C-16 OH) |
| H-Bond Acceptors | 5 | (C-3, C-16, Epoxy, Lactone carbonyl, Lactone ether) |
Stability Considerations
-
Lactone Sensitivity: The
-pyrone ring is sensitive to alkaline conditions. Exposure to pH > 8.0 can cause ring opening (saponification), leading to irreversible loss of activity. -
Epoxide Stability: The 14,15-epoxide is generally stable but can undergo ring opening under strong acidic conditions.
-
Storage: Store solid powder at -20°C. DMSO stock solutions are stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Analytical Characterization
For the identification and purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are the gold standards.
Mass Spectrometry (LC-MS/MS)
-
Ionization Mode: ESI Positive (Electrospray Ionization).
-
Precursor Ion:
-
Adducts:
is commonly observed and often dominant due to the oxygen-rich structure. -
Fragmentation Pattern:
-
Loss of water (
): -
Loss of two water molecules:
-
Differentiation: Unlike Cinobufagin, this compound does not show the neutral loss of acetic acid (60 Da).
-
Nuclear Magnetic Resonance (NMR) Signatures
The
-
Lactone Protons (Characteristic):
- ppm (Multiplets for H-21, H-22, H-23).
-
Epoxide Proton (H-15):
- ppm (Doublet).
-
C-16 Proton (Diagnostic Shift):
-
In Cinobufagin , H-16 appears downfield (
ppm) due to the deshielding acetyl group. -
In This compound , H-16 shifts upfield to
ppm due to the free hydroxyl.
-
-
Methyl Groups:
-
Two singlets for angular methyls (C-18, C-19) in the aliphatic region (
ppm).
-
Experimental Protocol: Preparation of this compound Reference Standard
While this compound can be isolated from toad venom, it is often present in low quantities. A more reliable method for generating a reference standard is the alkaline hydrolysis of Cinobufagin .
Objective: Selectively hydrolyze the C-16 ester without opening the C-17 lactone ring (a delicate balance).
Reagents Required
-
Cinobufagin (Purity >98%)[2]
-
Potassium Carbonate (
) or Sodium Methoxide ( ) - Mild base is preferred. -
Methanol (MeOH)[2]
-
Dilute Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) for extraction.
Step-by-Step Hydrolysis Workflow
-
Dissolution: Dissolve 10 mg of Cinobufagin in 2 mL of Methanol.
-
Reaction: Add 2 equivalents of
(dissolved in minimal water) to the methanol solution.-
Critical Note: Avoid strong bases like NaOH or high temperatures, as these will hydrolyze the lactone ring.
-
-
Incubation: Stir at room temperature (25°C) for 2–4 hours. Monitor via TLC or HPLC until the Cinobufagin peak disappears.
-
Quenching: Neutralize the reaction mixture carefully to pH 7.0 using dilute HCl. Do not acidify below pH 5 to protect the epoxide.
-
Extraction: Evaporate methanol under reduced pressure. Resuspend the residue in water and extract 3x with Dichloromethane (DCM).
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify the crude product via semi-preparative HPLC (C18 column, Acetonitrile/Water gradient) to obtain this compound.
Workflow Diagram
Figure 2: Controlled hydrolysis workflow for converting Cinobufagin to this compound.
References
-
PubChem. this compound (Compound CID: 11877495). National Library of Medicine. [Link]
-
Ma, H., et al. (2012). Characterization of the metabolic pathways of cinobufagin in human liver microsomes and hepatocytes. Drug Metabolism and Disposition. [Link]
-
Ye, M., et al. (2010). Structural characterization of bufadienolides in Venenum Bufonis by HPLC-DAD-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[3] [Link]
Sources
Deacetylcinobufagin: A Technical Guide to its Pharmacological Mechanisms in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction: Re-examining a Natural Compound in the Modern Oncology Arsenal
Deacetylcinobufagin (DCBG) is a bufadienolide, a class of cardiotonic steroids, traditionally isolated from the skin and parotid venom glands of toads, such as Bufo gargarizans.[1] While historically recognized for their cardiac effects, bufadienolides have garnered significant interest in oncology for their potent anti-tumor activities. DCBG, as an active metabolite of cinobufagin, presents a compelling case for investigation as a targeted cancer therapeutic. This guide provides an in-depth exploration of the pharmacological mechanisms underpinning DCBG's anti-cancer effects, offering a technical resource for researchers and drug development professionals. We will delve into its primary molecular target, the subsequent signaling cascades, and the ultimate cellular consequences for cancer cells. Furthermore, this guide furnishes detailed protocols for key experiments to facilitate further research and validation in the field.
The Primary Molecular Target: Na+/K+-ATPase as a Signaling Hub
The foundational mechanism of action for this compound, like other cardiotonic steroids, is its interaction with the Na+/K+-ATPase ion pump.[2] This enzyme, essential for maintaining cellular ion homeostasis, is now understood to also function as a critical signal transducer.[2] DCBG's engagement with the α1 subunit of Na+/K+-ATPase initiates a cascade of intracellular events that are largely independent of its ion-pumping function.[2]
Diagram of this compound's Primary Interaction and Downstream Signaling Initiation
Caption: DCBG binds to the Na+/K+-ATPase, inducing a conformational change that activates the associated Src kinase.
Downstream Signaling Cascades: A Multi-pronged Attack on Cancer Cells
The activation of Src kinase by the DCBG-Na+/K+-ATPase complex triggers a domino effect, modulating several key signaling pathways that are frequently dysregulated in cancer. The most well-documented of these are the PI3K/Akt/mTOR and MAPK/ERK pathways.
The PI3K/Akt/mTOR Pathway: Inhibiting Survival and Proliferation
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[3][4] In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. Evidence from related bufadienolides suggests that DCBG, via Src activation, can lead to the inhibition of the PI3K/Akt/mTOR pathway.[1][5] This disruption of pro-survival signaling is a cornerstone of its anti-cancer efficacy.
The MAPK/ERK Pathway: Modulating Cell Fate
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that governs cell proliferation, differentiation, and survival.[6] The effect of bufadienolides on this pathway can be context-dependent, but in many cancer models, its modulation contributes to the induction of apoptosis and cell cycle arrest.[7]
Diagram of Key Downstream Signaling Pathways Modulated by this compound
Caption: DCBG-induced Src activation leads to the inhibition of the PI3K/Akt/mTOR pathway and modulation of the MAPK/ERK pathway, resulting in anti-cancer effects.
Cellular Consequences of this compound Treatment
The culmination of these signaling alterations is a series of well-defined, detrimental effects on cancer cells, primarily apoptosis and cell cycle arrest.
Induction of Apoptosis via the Mitochondrial Pathway
This compound and its analogs are potent inducers of apoptosis.[8] The primary mechanism is through the intrinsic, or mitochondrial, pathway of apoptosis. This involves:
-
Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[1][9]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of cytochrome c from the mitochondria into the cytoplasm.[9]
-
Caspase Activation: Cytochrome c release triggers the activation of a cascade of executioner caspases, including caspase-9 and caspase-3, which then cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[9]
Cell Cycle Arrest at the G2/M Phase
In addition to apoptosis, DCBG can halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M transition.[10][11] This prevents cells from entering mitosis and undergoing cell division. This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[11]
Quantitative Data: In Vitro Efficacy of this compound
The cytotoxic effects of this compound have been quantified across various cancer cell lines, with IC50 values demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 Value | Reference |
| HepG2 | Hepatocellular Carcinoma | 51.2 µM | [12] |
| K562 | Chronic Myelogenous Leukemia | 50.1 µM | [12] |
| HL-60 | Acute Promyelocytic Leukemia | 7.5 µM | [12] |
| Hela | Cervical Carcinoma | 10-100 nM | |
| Bel7402 | Hepatoma | 10-100 nM |
Experimental Protocols
To facilitate further investigation into the mechanisms of this compound, detailed protocols for key experimental assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell viability.
Workflow Diagram: MTT Assay
Caption: A streamlined workflow for determining cell viability using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Analysis of Protein Expression and Phosphorylation (Western Blotting)
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway modulation.
Workflow Diagram: Western Blotting
Caption: The sequential steps involved in performing a Western blot analysis.
Step-by-Step Methodology:
-
Protein Extraction: Lyse DCBG-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent through its multifaceted pharmacological mechanisms. Its ability to target the Na+/K+-ATPase and subsequently disrupt key oncogenic signaling pathways, leading to apoptosis and cell cycle arrest, underscores its therapeutic promise. The quantitative data presented highlight its potency in various cancer cell lines.
Future research should focus on several key areas:
-
In vivo efficacy: While in vitro data are promising, comprehensive in vivo studies in relevant animal models are crucial to validate the anti-tumor effects of DCBG and to establish its pharmacokinetic and pharmacodynamic profiles.[2]
-
Combination therapies: Investigating the synergistic effects of DCBG with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens and potentially overcome drug resistance.
-
Biomarker discovery: Identifying biomarkers that predict sensitivity to DCBG could enable patient stratification and a more personalized medicine approach.
-
Safety and toxicity: A thorough evaluation of the toxicological profile of DCBG is essential to determine its therapeutic window and ensure its safe clinical application.
The in-depth understanding of this compound's mechanisms of action provided in this guide serves as a foundation for continued research and development, with the ultimate goal of translating this promising natural compound into a novel and effective cancer therapy.
References
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Fruman, D.A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery, 13(2), 140-156. [Link]
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He, X., Hu, H., Wu, Y., et al. (2012). Urinary metabolites of cinobufagin in rats and their antiproliferative activities. Natural Product Research, 26(6), 489-499. [Link]
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Li, Z., & Xie, Z. (2014). The Na/K-ATPase/Src complex and its signaling function. Membranes, 4(2), 228-244. [Link]
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Qi, F., Li, A., Inagaki, Y., et al. (2011). Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas- and mitochondria-mediated pathways. Cancer Science, 102(5), 951-958. [Link]
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Zhang, L., et al. (2019). Arenobufagin induces apoptotic cell death in human non-small-cell lung cancer cells via the Noxa-related pathway. International Journal of Molecular Sciences, 20(10), 2493. [Link]
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Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]
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Dong, Z., et al. (2021). Cinobufagin-induced DNA damage response activates G2/M checkpoint and apoptosis to cause selective cytotoxicity in cancer cells. Cancer Cell International, 21(1), 434. [Link]
-
McCubrey, J. A., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1263-1284. [Link]
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Pan, H., et al. (2019). Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. Frontiers in Oncology, 9, 853. [Link]
-
Tian, J., & Xie, Z. J. (2008). The Na-K-ATPase-c-Src complex and its function in regulation of cell-cell adhesion. American Journal of Physiology-Cell Physiology, 295(4), C833-C839. [Link]
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Ye, M., & Guo, D. (2008). A new bufadienolide obtained from the biotransformation of cinobufagin by Alternaria alternata. Natural Product Research, 22(1), 26-30. [Link]
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Zhang, P. W., et al. (2014). [Bufadienolides from venom of Bufo bufo gargarizans]. Zhongguo Zhong Yao Za Zhi, 39(5), 841-845. [Link]
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Yan, Y., et al. (2012). Kinetic studies on Na+/K+-ATPase and inhibition of Na+/K+-ATPase by ATP. Journal of Thermal Analysis and Calorimetry, 107(3), 1145-1150. [Link]
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Baron, D. N., & Khan, F. A. (1985). Optimal conditions for measurement of Na+,K+-ATPase activity of human leucocytes. Clinical Science, 68(2), 143-149. [Link]
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Assay Genie. (n.d.). Na+K+-ATPase Activity Assay Kit. Retrieved from [Link]
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JoVE. (n.d.). In Vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
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Roberts, P. J., & Der, C. J. (2007). Targeting the Raf-MEK-ERK mitogen-activated protein kinase cascade for the treatment of cancer. Oncogene, 26(22), 3291-3310. [Link]
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ClinicalTrials.gov. (2017). A Study of BDTX-189 in Patients With Advanced Solid Tumors Harboring Allosteric HER2 Mutations or HER2/EGFR Exon 20 Insertions. Retrieved from [Link]
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Taylor, S. C., & Posch, A. (2014). A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies. *Journal of Visualized Experiments, (85), e51149. [Link]
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Qi, F., et al. (2011). Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas- and mitochondria-mediated pathways. Cancer Science, 102(5), 951-958. [Link]
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Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Retrieved from [Link]
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Yin, H., et al. (2016). The molecular mechanism of G 2 /M cell cycle arrest induced by AFB 1 in the jejunum. Oncotarget, 7(24), 35833-35845. [Link]
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Wang, X. (2003). Apoptotic and autophagic cell death induced by histone deacetylase inhibitors. Proceedings of the National Academy of Sciences, 100(26), 15494-15499. [Link]
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Darzynkiewicz, Z., & Juan, G. (2001). Analysis of cell cycle by flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.2. [Link]
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ResearchGate. (n.d.). Cell cycle analysis by flow cytometry. Retrieved from [Link]
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YouTube. (2014). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]
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De, A. (2011). In vivo evaluation of antitumor efficacy. Journal of Visualized Experiments, (56), e3250. [Link]
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YouTube. (2020). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. Retrieved from [Link]
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Science.gov. (n.d.). cell lines ic50. Retrieved from [Link]
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Washington University School of Medicine in St. Louis. (2005). PI3K/Akt/mTOR pathway as a target for cancer therapy. Retrieved from [Link]
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Deacetylcinobufagin binding affinity to Na+/K+-ATPase pumps
An In-depth Technical Guide to the Binding Affinity of Deacetylcinobufagin with Na+/K+-ATPase Pumps
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: Beyond a Simple Interaction – A Duality of Function
The binding of this compound, a bufadienolide cardiotonic steroid, to the Na+/K+-ATPase is not a mere ligand-receptor interaction; it is the initiation of a complex cascade of cellular events. The Na+/K+-ATPase is not simply an ion pump maintaining cellular homeostasis, but also a sophisticated signal transducer.[1] Understanding the nuances of this binding affinity is paramount for drug development, particularly in the fields of oncology and cardiology. This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and data interpretation necessary to accurately characterize the binding of this compound to the Na+/K+-ATPase. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Section 1: The Interacting Partners – Structure, Function, and Significance
The Na+/K+-ATPase: A Transmembrane Marvel
The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme found on the plasma membrane of all animal cells.[1] Its primary and most well-known function is the active transport of ions, pumping three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell for each molecule of ATP hydrolyzed.[2][3] This electrogenic activity establishes and maintains the electrochemical gradients essential for a multitude of physiological processes, including nerve impulse transmission, muscle contraction, and the regulation of cell volume.[3]
The enzyme is a heterodimeric protein composed of a large catalytic α-subunit and a smaller, glycosylated β-subunit. A third, smaller regulatory subunit, belonging to the FXYD family of proteins, is also present in a tissue-specific manner.[4]
-
The α-Subunit: This is the workhorse of the enzyme, containing the binding sites for ATP, Na+, K+, and cardiotonic steroids like this compound.[4] There are four known isoforms of the α-subunit (α1, α2, α3, and α4), each with distinct tissue distributions and kinetic properties.[5] The α1 isoform is ubiquitously expressed, while α2 is predominant in astrocytes and muscle cells, and α3 is primarily found in neurons.[5] This isoform diversity is a critical consideration in drug design, as isoform-specific binding can lead to targeted therapeutic effects with reduced off-target toxicity.
-
The β-Subunit: This subunit is essential for the proper folding, membrane insertion, and stabilization of the α-subunit. It also modulates the enzyme's affinity for Na+ and K+ ions.[4]
This compound: A Bufadienolide of Therapeutic Interest
This compound belongs to the bufadienolide class of cardiotonic steroids, which are characterized by a six-membered lactone ring at the C17 position of the steroid nucleus. It is a derivative of cinobufagin, a major active component isolated from toad venom, which has been used in traditional medicine and is now being investigated for its potent anticancer properties.[6]
The interaction of this compound with the Na+/K+-ATPase is the cornerstone of its biological activity. By binding to the extracellular surface of the α-subunit, it inhibits the pump's ion-translocating function.[6][7] This inhibition leads to an increase in intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger (NCX), resulting in an accumulation of intracellular calcium.[8] In cardiac myocytes, this increase in calcium underlies the positive inotropic (contractility-enhancing) effect of cardiotonic steroids.[8] In cancer cells, the disruption of ion homeostasis and the activation of downstream signaling pathways contribute to apoptosis and the inhibition of cell proliferation.[9]
The Binding Site and Conformational Dependence
Cardiotonic steroids, including this compound, exhibit a strong preference for a specific conformational state of the Na+/K+-ATPase. The highest affinity binding occurs when the enzyme is in the phosphorylated, "E2P" state, which is an intermediate in the pump's reaction cycle.[7] The binding pocket is a cavity formed by several transmembrane helices of the α-subunit, and the interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions.[6] The presence of extracellular potassium is a well-known antagonist of cardiotonic steroid binding, as it promotes the dephosphorylation of the E2P state and shifts the conformational equilibrium away from the high-affinity state.[10]
Section 2: The Signaling Cascade Initiated by this compound Binding
The binding of this compound to the Na+/K+-ATPase extends beyond simple enzyme inhibition. The pump acts as a signaling scaffold, and its engagement by cardiotonic steroids can trigger a variety of downstream pathways, often independently of changes in intracellular ion concentrations.[5][11] This signaling function is a critical aspect of the therapeutic and toxic effects of these compounds.
Upon binding of a cardiotonic steroid, the Na+/K+-ATPase can interact with neighboring proteins to form a signaling complex or "signalosome".[9] This can lead to the activation of several key signaling cascades:
-
Src Kinase Activation: The Na+/K+-ATPase can directly bind to and activate the non-receptor tyrosine kinase Src.[12]
-
EGFR Transactivation: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the recruitment of adaptor proteins.[13]
-
MAPK/ERK Pathway: This ultimately results in the activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and survival.[12]
-
Reactive Oxygen Species (ROS) Production: The activation of these signaling pathways can also lead to an increase in the production of reactive oxygen species by the mitochondria.[5]
-
Calcium Signaling: In addition to the effects mediated by the inhibition of ion pumping, cardiotonic steroids can induce oscillations in intracellular calcium concentration through pathways involving phospholipase C (PLC) and the inositol triphosphate (IP3) receptor.[14]
The following diagram illustrates the signaling pathways activated by cardiotonic steroid binding to the Na+/K+-ATPase:
Caption: Workflow for the Na+/K+-ATPase inhibition assay.
Step-by-Step Methodology:
-
Preparation of Enzyme Source:
-
Homogenize tissue (e.g., rat kidney or brain cortex) in ice-cold homogenization buffer. [15][16] * Centrifuge the homogenate at a low speed to remove debris. [15] * Centrifuge the supernatant at a high speed to pellet the membrane fraction containing the Na+/K+-ATPase. [15] * Resuspend the pellet in an appropriate buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare a series of test tubes for each concentration of this compound, plus controls.
-
Total ATPase activity tubes: Contain assay buffer, MgCl2, NaCl, KCl, ATP, and the enzyme preparation.
-
Non-specific ATPase activity tubes (Blank): Contain the same components as the total activity tubes, plus a saturating concentration of ouabain (e.g., 1 mM) to completely inhibit the Na+/K+-ATPase.
-
Test tubes: Contain the same components as the total activity tubes, plus varying concentrations of this compound.
-
-
Reaction:
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid). [18] * Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new set of tubes.
-
Add a colorimetric reagent that reacts with inorganic phosphate (e.g., a malachite green-based reagent) to each tube. [18] * Incubate at room temperature to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 660 nm) using a microplate reader. [15]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi released in each sample.
-
Determine the Na+/K+-ATPase specific activity by subtracting the non-specific activity (from the ouabain-containing tubes) from the total activity.
-
Calculate the percentage inhibition of Na+/K+-ATPase activity for each concentration of this compound.
-
Plot the percentage inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Radioligand Binding Assay ([3H]Ouabain Displacement)
This assay directly measures the binding of a radiolabeled ligand ([3H]ouabain) to the Na+/K+-ATPase and the ability of a non-labeled competitor (this compound) to displace it. This allows for the determination of the competitor's binding affinity (Ki).
Principle: A fixed concentration of [3H]ouabain is incubated with the enzyme preparation in the presence of varying concentrations of this compound. The amount of bound radioactivity is measured, and the concentration of this compound that displaces 50% of the specifically bound [3H]ouabain is determined (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Step-by-Step Methodology:
-
Preparation of Membranes:
-
Prepare the membrane fraction containing the Na+/K+-ATPase as described in section 4.1. [19]
-
-
Assay Setup:
-
Set up assay tubes in triplicate.
-
Total binding tubes: Contain assay buffer, MgCl2, inorganic phosphate (to promote the E2P conformation), the membrane preparation, and a fixed concentration of [3H]ouabain.
-
Non-specific binding tubes: Contain the same components as the total binding tubes, plus a saturating concentration of unlabeled ouabain (e.g., 1 mM) to determine the amount of non-specifically bound radioactivity.
-
Competition tubes: Contain the same components as the total binding tubes, plus varying concentrations of this compound.
-
-
Incubation:
-
Incubate the tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes). [19]
-
-
Separation of Bound and Free Radioligand:
-
Detection:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific [3H]ouabain binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log of the this compound concentration and fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of [3H]ouabain used and Kd is the dissociation constant of [3H]ouabain for the Na+/K+-ATPase.
-
Section 5: Conclusion and Future Directions
This guide has provided a detailed framework for understanding and quantifying the binding affinity of this compound to the Na+/K+-ATPase. The dual nature of this enzyme as both an ion pump and a signaling molecule underscores the complexity of this interaction. [1]The provided protocols for enzyme inhibition and radioligand binding assays offer robust, self-validating systems for generating high-quality data.
Future research should focus on several key areas:
-
Determining the specific Kd and IC50 values for this compound: This remains a critical gap in the literature.
-
Investigating isoform selectivity: Understanding if this compound preferentially binds to specific α-subunits is crucial for predicting its therapeutic index and potential side effects. The low sensitivity of the α2/β1 isoform to some bufadienolides makes them promising candidates for anticancer drugs with reduced cardiotoxicity. [9]* Elucidating the specific signaling pathways activated by this compound: While the general pathways for cardiotonic steroids are known, the specific signaling signature of this compound needs to be characterized.
By applying the principles and methodologies outlined in this guide, researchers and drug development professionals can effectively characterize the interaction of this compound with its target, paving the way for the development of novel therapeutics that leverage the complex biology of the Na+/K+-ATPase.
References
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Inhibitory efficacy of bufadienolides on Na+,K+-pump activity versus cell proliferation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Derivatization of Bufadienolides at Carbon-3 of the Steroid Core and Their Consequences for the Interaction with Na+,K+-ATPase. (2020). National Center for Biotechnology Information. Retrieved from [Link]
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Beneficent and Maleficent Effects of Cations on Bufadienolide Binding to Na+,K+-ATPase. (2021). ACS Publications. Retrieved from [Link]
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Molecular interaction between bufadienolides and the Na⁺/K⁺ ATPase... (n.d.). ResearchGate. Retrieved from [Link]
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Search for intermediates of Na+,K+-ATPase-mediated [Na+]i/[K+]i-independent death signaling triggered by cardiotonic steroids. (2004). PubMed. Retrieved from [Link]
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Interactions of bufadienolides with Na⁺,K⁺-ATPase, effects of... (n.d.). ResearchGate. Retrieved from [Link]
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Binding of cardiotonic steroids to Na+,K+-ATPase in the E2P state. (2018). National Center for Biotechnology Information. Retrieved from [Link]
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ATPase immunotherapy ameliorates α-synuclein pathology through activation of Na + /K + -ATPase α1-dependent autophagy. (2021). PubMed. Retrieved from [Link]
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Ouabain Binding Site in a Functioning Na+/K+ ATPase. (2008). National Center for Biotechnology Information. Retrieved from [Link]
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Na+/K+ ATPase regulates the expression and localization of acetylcholine receptors in a pump activity-independent manner. (2010). PubMed. Retrieved from [Link]
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Technical Manual Na+k+-ATPase Activity Assay Kit. (n.d.). Assay Genie. Retrieved from [Link]
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Molecular Basis of Na, K–ATPase Regulation of Diseases: Hormone and FXYD2 Interactions. (2024). MDPI. Retrieved from [Link]
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Biased Effect of Cardiotonic Steroids on Na/K-ATPase–Mediated Signal Transduction. (2017). National Center for Biotechnology Information. Retrieved from [Link]
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Discovery of Bufadienolides as a Novel Class of ClC-3 Chloride Channel Activators with Antitumor Activities. (2014). ResearchGate. Retrieved from [Link]
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Akt Substrate of 160 kD Regulates Na+,K+-ATPase Trafficking in Response to Energy Depletion and Renal Ischemia. (2012). National Center for Biotechnology Information. Retrieved from [Link]
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Involvement of the Na+, K+-ATPase α1 Isoform and Endogenous Cardiac Steroids in Depression- and Manic-like Behaviors. (2024). MDPI. Retrieved from [Link]
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Stability and ligand sensitivity of (3H)ouabain binding to (Na+ + K+)ATPase. (1970). PubMed. Retrieved from [Link]
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Na+/K+-ATPase: More than an Electrogenic Pump. (2023). MDPI. Retrieved from [Link]
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The Physiological Significance of the Cardiotonic Steroid/Ouabain-Binding Site of the Na,K-ATPase. (2010). National Center for Biotechnology Information. Retrieved from [Link]
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Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
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Measuring In Vitro ATPase Activity for Enzymatic Characterization. (2016). National Center for Biotechnology Information. Retrieved from [Link]
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Na+K+-ATPase Assay Kit. (n.d.). Origin. Retrieved from [Link]
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Cardiac Oxidative Signaling and Physiological Hypertrophy in the Na/K-ATPase α1s/sα2s/s Mouse Model of High Affinity for Cardiotonic Steroids. (2021). MDPI. Retrieved from [Link]
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Ligand binding sites of the ouabain-complexed (Na+ + K+)-ATPase. (1983). PubMed. Retrieved from [Link]
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A Technical Guide to the Bioactive Bufadienolide Profile of Bufo gargarizans Venom
Abstract: The venom of the Asiatic toad, Bufo gargarizans, known traditionally as Chan’Su, is a complex biological matrix rich in bioactive compounds.[1][2] Among these, bufadienolides constitute the most prominent class of pharmacologically active agents.[2][3] These C24 cardiotonic steroids are characterized by a six-membered lactone ring at the C-17 position of the steroidal core and exhibit a wide spectrum of biological activities, including potent cardiotonic, anti-inflammatory, and antitumor effects.[1][4][5][6] This technical guide provides an in-depth exploration of the bufadienolide profile in Bufo gargarizans venom, detailing methodologies for their extraction, isolation, and structural characterization. Furthermore, it elucidates their primary mechanisms of action and discusses the scientific rationale behind their therapeutic potential and associated challenges for drug development professionals.
Introduction: The Chemical Arsenal of Bufo gargarizans
For centuries, toad venom has been a staple in traditional Chinese medicine for treating conditions ranging from heart failure to cancer and inflammation.[2][7] The primary therapeutic and toxic principles of this venom are the bufadienolides, a diverse group of steroids that serve the toad as a chemical defense against predators.[3][4] The significant interest from the scientific community stems from their potent and specific inhibition of the Na+/K+-ATPase enzyme, a fundamental mechanism that underpins both their therapeutic efficacy and their toxicity.[1][5] Modern analytical techniques have unveiled a remarkable chemical diversity within the venom, with over 100 distinct chemical components identified, the majority being bufadienolides.[3] This guide focuses on the systematic approach to profile these compounds, from raw venom to purified, biologically active molecules.
Structural Diversity of Bufadienolides in Bufo gargarizans
The defining feature of a bufadienolide is its steroidal nucleus attached to a doubly unsaturated six-membered lactone (α-pyrone) ring at the C-17 position.[1][4] The structural diversity arises from variations in the stereochemistry and the nature and position of substituents on the steroid core. In Bufo gargarizans venom, these compounds exist as both free bufadienolides and conjugated forms, where the hydroxyl group at the C-3 position is often esterified with moieties such as succinoyl arginine, fatty acids, or lactic acid.[1][2]
This structural variation is critical as it directly influences the compound's polarity, bioavailability, and pharmacological activity. Key identified bufadienolides include bufalin, cinobufagin, resibufogenin, bufotalin, and gamabufotalin, which are often used as chemical markers for quality control of toad venom preparations.[2][8][9]
| Compound Name | Molecular Formula | Key Structural Features | Reference |
| Bufalin | C₂₄H₃₄O₄ | 14β-hydroxy; C-3 hydroxyl | [2][8] |
| Cinobufagin | C₂₆H₃₂O₆ | 14,15-epoxy; C-16 acetyl group | [2][8] |
| Resibufogenin | C₂₄H₃₂O₄ | 14,15-epoxy | [2][9] |
| Bufotalin | C₂₆H₃₆O₆ | 14β-hydroxy; C-16 acetyl group | [2][9] |
| Gamabufotalin | C₂₄H₃₄O₅ | 14β-hydroxy; C-11 hydroxyl | [2][9] |
| Arenobufagin | C₂₄H₃₂O₆ | 14β-hydroxy; C-11 hydroxyl; C-12 oxo | [8] |
Methodologies for Bufadienolide Profiling: A Step-by-Step Guide
The comprehensive analysis of bufadienolides requires a multi-step approach involving efficient extraction, systematic fractionation, and high-resolution analytical techniques for identification and structural elucidation.
Extraction and Isolation Protocol
The primary goal of the extraction and isolation workflow is to separate the medium-polarity bufadienolides from highly polar components (like amino acids and peptides) and non-polar lipids also present in the crude venom.
Step-by-Step Protocol:
-
Initial Extraction:
-
Action: The dried and powdered toad venom is extracted exhaustively with 95% ethanol (EtOH) at room temperature, often facilitated by ultrasonication.[4][10]
-
Causality: Ethanol is an effective solvent for a broad range of metabolites. Using a high concentration (95%) ensures the precipitation of most proteins while efficiently solubilizing the moderately polar bufadienolides. Ultrasonication increases the surface area of interaction, enhancing extraction efficiency.
-
-
Solvent Removal:
-
Liquid-Liquid Partitioning:
-
Action: The crude extract is suspended in an aqueous methanol solution (e.g., 20% MeOH) and partitioned sequentially against solvents of increasing polarity. A common scheme involves partitioning first against cyclohexane and then against ethyl acetate (EtOAc).[4]
-
Causality: This step fractionates the extract based on polarity. Cyclohexane removes highly non-polar compounds like fats and lipids. Ethyl acetate then selectively extracts the bufadienolides and other medium-polarity compounds, leaving highly polar substances (sugars, amino acids) in the aqueous phase. The EtOAc fraction is typically the one enriched with bioactive bufadienolides.
-
-
Chromatographic Purification:
-
Action: The concentrated EtOAc fraction is subjected to multiple rounds of column chromatography (CC). This often starts with open-column chromatography using silica gel or reversed-phase C18 silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC).[10]
-
Causality: Column chromatography separates the compounds within the complex mixture based on their differential adsorption to the stationary phase. Silica gel separates based on polarity, while C18 separates based on hydrophobicity. Using gradient elution (e.g., dichloromethane-methanol mixtures) allows for the sequential elution of compounds with increasing polarity.[10] Prep-HPLC provides the high resolution needed to isolate individual compounds to purity.
-
Structural Analysis and Profiling
Once purified, or during the profiling of complex fractions, a combination of spectroscopic and spectrometric techniques is employed.
-
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS): This is the cornerstone of modern bufadienolide profiling.[2] UPLC provides rapid, high-resolution separation of the complex mixture. The Q-TOF mass spectrometer provides highly accurate mass measurements (typically <5 ppm error), which allows for the confident determination of elemental composition (molecular formula).[2] Tandem MS (MS/MS) experiments fragment the parent ions, and the resulting fragmentation patterns serve as fingerprints for structural confirmation by comparison with known standards or literature data.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds, full structural elucidation is impossible without NMR. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to map the complete carbon skeleton and the precise placement of protons and functional groups, confirming the structure and stereochemistry.[10]
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used alongside NMR to confirm the molecular formula derived from the exact mass of the molecule.[10]
-
X-ray Diffraction Analysis: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure and absolute stereochemistry.[4]
Core Pharmacological Activities and Mechanisms
The diverse biological effects of bufadienolides primarily originate from their interaction with a single molecular target: the Na+/K+-ATPase pump.
Primary Mechanism: Na+/K+-ATPase Inhibition
The Na+/K+-ATPase is a transmembrane protein essential for maintaining the electrochemical gradients of Na+ and K+ across the cell membrane.[11]
-
Binding and Inhibition: Bufadienolides bind to the extracellular domain of the α-subunit of the pump, locking it in a conformation that prevents ion transport.[11]
-
Increased Intracellular Na+: Inhibition of the pump leads to an accumulation of sodium ions inside the cell.[11]
-
Reversal of NCX: The increased intracellular Na+ concentration reduces the driving force for the Na+/Ca²+ exchanger (NCX) to extrude calcium. In some cases, it can even cause the NCX to operate in reverse, bringing Ca²+ into the cell.
-
Increased Intracellular Ca²+: The net result is a significant increase in the intracellular calcium concentration.[5][6]
This cascade is responsible for the cardiotonic effects (in heart muscle) and is a key trigger for apoptosis in cancer cells.[5][12] However, excessive elevation of intracellular calcium leads to severe toxicity.[5][6]
Anticancer Activity
The anticancer properties of bufadienolides are a major focus of current research. Several compounds, including cinobufagin and bufalin, have demonstrated potent in vitro and in vivo activity against various cancer types, such as lung, melanoma, and prostate cancer.[4][7][8]
Key Anticancer Mechanisms:
-
Induction of Apoptosis: The disruption of ion homeostasis and the increase in intracellular Ca²+ triggers stress in the endoplasmic reticulum and mitochondria, activating caspase cascades (both intrinsic and extrinsic pathways) that lead to programmed cell death.[4][8] This is often observed through the cleavage of poly (ADP-ribose) polymerase (PARP).[4]
-
Cell Cycle Arrest: Bufadienolides can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints.[13]
-
Inhibition of Angiogenesis: Some bufadienolides have been shown to suppress the formation of new blood vessels, a process critical for tumor growth and metastasis.[4][13]
-
Modulation of Signaling Pathways: They can interfere with key cancer-related signaling pathways, including the NF-κB pathway, which is crucial for inflammation-driven cancer progression.[5]
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Deacetylcinobufagin and G2/M Phase Cell Cycle Arrest: A Technical Guide for Researchers
Preamble: Navigating the Bufadienolide Landscape
This guide delves into the molecular mechanisms underpinning the G2/M phase cell cycle arrest induced by deacetylcinobufagin, a cardiotonic bufadienolide with emerging anticancer potential. It is critical to note that while the focus of this document is this compound, a significant portion of the detailed mechanistic data currently available in peer-reviewed literature pertains to its close structural analog, cinobufagin. Given their high degree of structural similarity, the signaling pathways and cellular effects of cinobufagin are presented herein as a robust and scientifically sound proxy to elucidate the likely mechanisms of action of this compound. This approach provides a comprehensive framework for researchers and drug development professionals to design and interpret experiments aimed at validating and extending these findings to this compound.
Introduction: The G2/M Checkpoint as a Strategic Target in Oncology
The cell cycle is a tightly regulated process that ensures the fidelity of genetic information transfer during cell division. The G2/M checkpoint, in particular, serves as a critical gatekeeper, preventing cells with damaged DNA from entering mitosis.[1][2] Consequently, therapeutic agents that can induce G2/M arrest are of significant interest in oncology, as they can selectively target rapidly proliferating cancer cells and trigger apoptotic pathways.[2][3] this compound, a natural compound derived from the venom of Bufo gargarizans, has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, with G2/M phase arrest being a prominent mechanism of its action.
The Core Mechanism: this compound's Two-Pronged Assault on the G2/M Transition
This compound, much like its counterpart cinobufagin, is believed to orchestrate G2/M cell cycle arrest through the modulation of two key signaling pathways: the DNA damage response (DDR) pathway and the PI3K/Akt survival pathway.
Activation of the ATM/Chk2/Cdc25C DNA Damage Response Pathway
A primary mechanism by which this compound likely induces G2/M arrest is through the activation of a DNA damage-like response.[4][5] This cascade is initiated by cellular stress, leading to the activation of the Ataxia Telangiectasia Mutated (ATM) kinase.
-
ATM Activation: this compound treatment is hypothesized to increase the levels of activated ATM.
-
Chk2 Phosphorylation: Activated ATM, in turn, phosphorylates and activates the checkpoint kinase 2 (Chk2).[4][5]
-
Cdc25C Inactivation: Activated Chk2 then phosphorylates the cell division cycle 25C (Cdc25C) phosphatase at serine 216. This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the sequestration of Cdc25C in the cytoplasm and preventing it from dephosphorylating its nuclear targets.[1]
-
CDK1 (Cdc2) Inhibition: Cdc25C is the critical phosphatase responsible for removing inhibitory phosphates from Threonine 14 and Tyrosine 15 of Cyclin-Dependent Kinase 1 (CDK1), also known as Cdc2.[6] With Cdc25C inactivated, CDK1 remains in its inactive, phosphorylated state.
-
Cyclin B1/CDK1 Complex Inactivation: The inactive CDK1 is unable to form a functional complex with its regulatory partner, Cyclin B1. The Cyclin B1/CDK1 complex is the master regulator of entry into mitosis, and its inactivation effectively halts the cell cycle at the G2/M transition.[4][5][7]
Figure 1. this compound-induced DNA damage response leading to G2/M arrest.
Inhibition of the PI3K/Akt Survival Pathway
Concurrently, this compound is thought to suppress the pro-survival PI3K/Akt signaling pathway, which further contributes to cell cycle arrest and can prime the cell for apoptosis.[4][8]
-
PI3K/Akt Inhibition: this compound treatment has been shown to decrease the phosphorylation and, therefore, the activity of both PI3K and its downstream effector, Akt.[4][8]
-
Downstream Effects: The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and cell cycle progression. Its inhibition by this compound can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, creating a cellular environment that favors apoptosis.[4][8] While the direct link between PI3K/Akt inhibition and the G2/M machinery by this compound is still under investigation, the overall suppression of this pro-growth pathway contributes to the cytostatic and cytotoxic effects of the compound.
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- 6. Cdc25 Phosphatases Are Required for Timely Assembly of CDK1-Cyclin B at the G2/M Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
The Metabolic Fate of Deacetylcinobufagin: An In-Depth Technical Guide for Researchers
Abstract
Deacetylcinobufagin (DCBG), a primary active metabolite of the traditional Chinese medicine component cinobufagin, has garnered significant interest for its potential therapeutic applications. Understanding its metabolic pathways within mammalian systems is paramount for advancing its development as a clinical candidate. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound. We delve into the specific enzymatic processes governing its biotransformation, including Phase I oxidation and Phase II conjugation reactions, and identify the key metabolites formed. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the in vitro and in vivo investigation of DCBG metabolism, alongside analytical methodologies for metabolite identification and quantification. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study of cardiac glycosides and the broader field of pharmacokinetics and drug metabolism.
Introduction to this compound (DCBG)
This compound is a bufadienolide, a class of cardioactive steroids characterized by a six-membered lactone ring at the C-17 position of the steroid nucleus. It is the principal metabolite of cinobufagin, a major component of "Chan'Su," a traditional Chinese medicine derived from the venom of the Bufo gargarizans toad.[1] The metabolic conversion from cinobufagin to DCBG involves the deacetylation at the 16-position, a reaction primarily occurring in the liver.[2] While sharing the cardiotonic properties of its parent compound, DCBG also exhibits a unique pharmacological profile, including potential anti-tumor activities, making it a compound of significant scientific and clinical interest. A thorough understanding of its metabolic fate is crucial for predicting its efficacy, safety, and potential drug-drug interactions.
Absorption, Distribution, and Excretion (ADME) Overview
The ADME profile of a drug candidate is a critical determinant of its clinical viability. For this compound, its journey through the mammalian body is characterized by rapid absorption and extensive metabolism, primarily in the liver, followed by excretion.
Absorption
Following oral administration of its parent compound, cinobufagin, DCBG is readily detected in plasma, indicating that cinobufagin is absorbed and rapidly metabolized.[1] Studies in rats have shown that after oral administration of cinobufagin, DCBG is the main metabolite detected in plasma, reaching a maximum concentration (Cmax) of 897.95 ± 237.35 ng/mL.[1] This suggests that first-pass metabolism plays a significant role in the conversion of cinobufagin to DCBG.
Distribution
The distribution of DCBG throughout the body has not been extensively studied independently of its parent compound. However, given its steroidal structure, it is expected to distribute into various tissues.
Excretion
The primary route of excretion for DCBG and its metabolites is believed to be through the bile and urine. The conjugation of DCBG with glucuronic acid and sulfate moieties, as detailed in the subsequent sections, significantly increases its water solubility, facilitating its elimination from the body.
Phase I Metabolism: The Role of Cytochrome P450
Phase I metabolism typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes.[3] While the formation of DCBG from cinobufagin is a hydrolysis reaction, DCBG itself can undergo further Phase I modifications.
Based on the metabolism of other bufadienolides, it is plausible that DCBG undergoes hydroxylation at various positions on its steroid nucleus.[4] While specific CYP450 isoforms responsible for the direct metabolism of DCBG have not been definitively identified in the literature, the CYP3A subfamily is a likely candidate given its broad substrate specificity and its role in the metabolism of many steroids.[4] Further research, employing reaction phenotyping studies with a panel of recombinant human CYP450 enzymes, is necessary to elucidate the precise isoforms involved.
A potential metabolic pathway for the Phase I metabolism of this compound is hydroxylation, leading to the formation of hydroxylated metabolites.
Caption: Putative Phase I Hydroxylation of this compound.
Phase II Metabolism: Conjugation Pathways
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid and sulfate, to increase their water solubility and facilitate their excretion.[5] For this compound, both glucuronidation and sulfation are key metabolic pathways.
Glucuronidation
Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). This compound has been identified as an isoform-specific probe for UGT1A3 and UGT1A4.[6] This indicates that these two enzymes are the primary catalysts for its glucuronidation. Specifically:
-
UGT1A4 is responsible for the 3-O-glucuronidation of DCBG.[6]
-
UGT1A3 is responsible for the 16-O-glucuronidation of DCBG.[6]
These reactions result in the formation of two distinct glucuronide conjugates.
Sulfation
Sulfation is another major Phase II conjugation reaction, mediated by sulfotransferases (SULTs). A systematic study on the sulfation of various bufadienolides, including this compound, has identified SULT2A1 as the specific enzyme responsible for the 3-O-sulfation of DCBG.[2][7] This study also suggests that DCBG can be used as a preferred probe for monitoring SULT2A1 activity.[7] The resulting 3-O-sulfate is a more water-soluble metabolite primed for excretion.
Caption: Major Metabolic Pathways of this compound.
Pharmacokinetic Parameters
While comprehensive pharmacokinetic data for this compound as a standalone administered compound is limited, studies on its parent compound, cinobufagin, provide valuable insights.
| Parameter | Value (for DCBG as a metabolite of Cinobufagin in rats) | Reference |
| Cmax | 897.95 ± 237.35 ng/mL | [1] |
| Tmax | Not explicitly stated for DCBG | |
| AUC | Not explicitly stated for DCBG | |
| Half-life (t½) | Not explicitly stated for DCBG |
Further dedicated pharmacokinetic studies administering DCBG directly are necessary to fully characterize its absorption, distribution, metabolism, and excretion profile and to determine key parameters such as bioavailability, clearance, and volume of distribution.
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo investigation of this compound metabolism. These are generalized methods that should be optimized for specific laboratory conditions and analytical instrumentation.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to assess the metabolic stability of DCBG and identify its metabolites in a controlled in vitro environment.
Objective: To determine the rate of metabolism and identify the metabolites of this compound in mammalian liver microsomes.
Materials:
-
This compound (DCBG)
-
Liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (uridine 5'-diphosphoglucuronic acid) for glucuronidation assays
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate) for sulfation assays
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (IS) for analytical quantification
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of DCBG in a suitable solvent (e.g., DMSO).
-
In a 96-well plate or microcentrifuge tubes, add phosphate buffer (pH 7.4).
-
Add the liver microsome suspension to the buffer. The final protein concentration should be optimized (typically 0.5-1 mg/mL).
-
Add the DCBG stock solution to the mixture. The final substrate concentration should be tested at a range to determine enzyme kinetics (e.g., 1-10 µM).
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For Phase II studies, add UDPGA or PAPS.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining DCBG and identify and quantify any formed metabolites.
-
Caption: In Vitro Metabolism Workflow for this compound.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of DCBG in a rodent model.
Objective: To determine the pharmacokinetic parameters of this compound following intravenous and oral administration in rats.
Materials:
-
This compound (DCBG)
-
Appropriate vehicle for dosing (e.g., saline, PEG400/water)
-
Male Sprague-Dawley or Wistar rats (typically 200-250 g)
-
Dosing syringes and needles (for IV and oral administration)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate rats to the housing conditions for at least one week.
-
Fast the animals overnight before dosing, with free access to water.
-
Divide the animals into two groups: intravenous (IV) and oral (PO) administration.
-
Administer a single dose of DCBG to each animal. The dose level should be determined based on preliminary toxicity and efficacy studies.
-
-
Blood Sampling:
-
Collect blood samples (typically via the tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Prepare plasma samples for analysis by protein precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples and analyze the supernatant by a validated LC-MS/MS method to determine the concentration of DCBG.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).
-
Calculate the oral bioavailability (F%) by comparing the AUC from the oral and IV routes.
-
Caption: In Vivo Pharmacokinetic Study Workflow.
Analytical Methodology: LC-MS/MS for Metabolite Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the identification and quantification of drug metabolites.[1][8] A typical method for analyzing DCBG and its metabolites would involve:
-
Chromatography: A reversed-phase C18 column is commonly used for the separation of steroids. A gradient elution with a mobile phase consisting of water with a small amount of formic acid (for improved ionization) and acetonitrile or methanol is effective.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally suitable for the detection of bufadienolides. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the parent drug and its expected metabolites. For metabolite identification, high-resolution mass spectrometry (e.g., QTOF-MS) is invaluable for obtaining accurate mass measurements and fragmentation data to elucidate the structures of unknown metabolites.[9][10]
Key MRM Transitions (example):
Conclusion
The metabolic landscape of this compound in mammalian systems is multifaceted, involving both Phase I and extensive Phase II transformations. The identification of UGT1A3, UGT1A4, and SULT2A1 as key enzymes in its conjugation provides a solid foundation for predicting its metabolic clearance and potential for drug-drug interactions. The experimental protocols and analytical strategies outlined in this guide offer a robust framework for researchers to further unravel the intricacies of DCBG's metabolic fate. A comprehensive understanding of these pathways is indispensable for the rational design and development of DCBG as a potential therapeutic agent. Future research should focus on definitively identifying the CYP450 isoforms involved in its Phase I metabolism and conducting dedicated pharmacokinetic studies to fully characterize its ADME profile.
References
-
Cytochrome P450-mediated hydroxylation of steroids is one of the crucial tools for their modification and functional diversification. PubMed Central. [Link]
-
Cytochrome P450 reaction phenotyping: State of the art. PubMed. [Link]
-
A New UPLC-qTOF Approach for Elucidating Furan and 2-Methylfuran Metabolites in Human Urine Samples after Coffee Consumption. PMC. [Link]
-
UGT1A3 UDP glucuronosyltransferase family 1 member A3 [ (human)]. NCBI. [Link]
-
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]
-
Bufadienolides and their medicinal utility: A review | Request PDF. ResearchGate. [Link]
-
Identifying and applying a highly selective probe to simultaneously determine the O-glucuronidation activity of human UGT1A3 and UGT1A4. PMC. [Link]
-
UPLC-QTOF-MS with a chemical profiling approach for holistic quality evaluation between a material reference of Wen Dan decoction and its commercial preparations. PMC. [Link]
-
Tunable Toxicity of Bufadienolides is Regulated through a Configuration Inversion Catalyzed by a Short‐Chain Dehydrogenase/Reductase. NIH. [Link]
-
(PDF) Bufadienolides of Plant and Animal Origin. ResearchGate. [Link]
-
Human UGT1A4 and UGT1A3 Conjugate 25-Hydroxyvitamin D3: Metabolite Structure, Kinetics, Inducibility, and Interindividual Variability. PMC. [Link]
-
Sulfation of dietary flavonoids by human sulfotransferases. PMC. [Link]
-
Simultaneous determination of cinobufagin and its five metabolites in rat plasma by LC-MS/MS for characterization of metabolic profiles and pharmacokinetic study. Analytical Methods (RSC Publishing). [Link]
-
Characterization of regio- and stereo-selective sulfation of bufadienolides: exploring the mechanism and providing insight into the structure–sulfation relationship by experimentation and molecular docking analysis. RSC Publishing. [Link]
-
Development of a specific assay for cardiac glycoside-like compounds based on cross-resistance of human cell mutants. PubMed. [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC. [Link]
-
Human UGT1A4 and UGT1A3 Conjugate 25-hydroxyvitamin D3: Metabolite Structure, Kinetics, Inducibility, and Interindividual Variability. PubMed. [Link]
-
Pharmacokinetics, bioavailability and tissue distribution study of astilbin in rats. Taylor & Francis Online. [Link]
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In Vitro Cytotoxicity Induced by the Bufadienolides 1α,2α-Epoxyscillirosidine and Lanceotoxin B on Rat Myocardial and Mouse Neuroblastoma Cell Lines. PMC. [Link]
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Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. PMC. [Link]
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An improved method for cytochrome p450 reaction phenotyping using a sequential qualitative-then-quantitative approach. PubMed. [Link]
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Comprehensive Analysis of Bufadienolide and Protein Profiles of Gland Secretions from Medicinal Bufo Species. MDPI. [Link]
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Cardiac glycosides: structural diversity, chemical ecology, bioactivity, and artificial synthesis. Natural Product Reports (RSC Publishing). [Link]
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LC–MS-based metabolomics in profiling of drug metabolism and bioactivation. SpringerLink. [Link]
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LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants. MDPI. [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. [Link]
-
Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver. PubMed. [Link]
-
PHARMACOKINETIC OF ACETAMINOPHEN IN RATS APPLYING A TWO- COMPARTMENT OPEN MODEL. PharmacologyOnLine. [Link]
-
Characterization of regio- and stereo-selective sulfation of bufadienolides. The Royal Society of Chemistry. [Link]
-
LC-MS-BASED METABOLOMICS IN DRUG METABOLISM. PMC. [Link]
-
Pharmacokinetics, bioavailability and absorption of flumequine in the rat. PubMed. [Link]
-
Metabolic Stability Assay. Creative Biolabs. [Link]
-
Phenotyping Indices of CYP450 and P-Glycoprotein in Human Volunteers and in Patients Treated with Painkillers or Psychotropic Drugs. MDPI. [Link]
-
Sexual Dimorphism in the Initial Apoptotic Switch During MASH Progression in Mice. MDPI. [Link]
-
Simultaneous Determination of Four Bufadienolides in Human Liver by High-Performance Liquid Chromatography. PubMed. [Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC. [Link]
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- 1. Simultaneous determination of cinobufagin and its five metabolites in rat plasma by LC-MS/MS for characterization of metabolic profiles and pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Characterization of regio- and stereo-selective sulfation of bufadienolides: exploring the mechanism and providing insight into the structure–sulfation relationship by experimentation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
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- 10. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity HPLC-MS/MS Method Development for Deacetylcinobufagin Quantification in Plasma
Abstract
Deacetylcinobufagin (DCB) is a primary active metabolite of Cinobufagin, a major bufadienolide component of the traditional Chinese medicine Venenum Bufonis (Chan Su). Due to its narrow therapeutic index and potent cardiotonic/anti-tumor properties, precise quantification of DCB in biological matrices is critical for pharmacokinetic (PK) and toxicokinetic evaluations.
This application note details the development of a robust HPLC-MS/MS method for quantifying DCB in rat plasma. Unlike generic protocols, this guide focuses on the causality of method parameters—explaining why specific chromatographic and mass spectrometric conditions are chosen to overcome common challenges such as isomer interference, matrix effects, and the polarity shift between parent and metabolite.
Method Development Logic & Mechanism
The Chromatographic Challenge: Polarity & Isomers
Bufadienolides share a steroid backbone with a characteristic
-
Column Selection: A standard C18 column is sufficient, but an Acquity BEH C18 (1.7 µm) or equivalent is recommended. The ethylene-bridged hybrid (BEH) particle technology provides better peak shape for basic/polar compounds at high pH, though here we use low pH to stabilize the protonated species.
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) is preferred over Methanol. Acetonitrile provides sharper peaks for steroids and lower backpressure, allowing higher flow rates for high-throughput analysis.
Mass Spectrometry: Fragmentation Pathways
In ESI positive mode, bufadienolides typically form
-
Source Optimization: The addition of 0.1% Formic Acid or 5mM Ammonium Formate is crucial to suppress adduct formation and drive protonation
. -
Fragmentation Logic: DCB (
, MW 400.5) generates a precursor ion at m/z 401.2 .-
Primary Transition: Loss of the pyrone ring and sequential water losses often yield stable steroid skeletal fragments. The transition 401.2
265.2 is highly specific and commonly used for quantification. -
Secondary Transition:401.2
365.2 (Loss of ) serves as a qualitative qualifier.
-
Visualizing the Development Workflow
The following diagram outlines the logical flow for optimizing the MS/MS parameters and extraction efficiency, ensuring a "self-validating" system.
Figure 1: Step-by-step logic flow for developing the DCB quantification method, featuring feedback loops for troubleshooting recovery and separation issues.
Experimental Protocols
Reagents and Materials
-
Standards: this compound (>98% purity).
-
Internal Standard (IS): Bufalin or Digoxin (structurally similar bufadienolides).
-
Solvents: LC-MS grade Acetonitrile, Methanol, Formic Acid.
-
Matrix: Drug-free Rat Plasma (K2EDTA).
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is superior to Protein Precipitation (PPT) for this application because it minimizes matrix effects (phospholipids) which can suppress the ionization of hydrophobic steroids.
Protocol:
-
Aliquot: Transfer 50 µL of rat plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Internal Standard solution (e.g., Bufalin, 500 ng/mL). Vortex for 30s.
-
Extraction: Add 1 mL of Ethyl Acetate .
-
Why Ethyl Acetate? It offers excellent recovery for moderately polar steroids like DCB while leaving behind many polar plasma salts and proteins.
-
-
Agitation: Vortex vigorously for 3 minutes.
-
Phase Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer 800 µL of the supernatant (organic layer) to a clean glass tube.
-
Drying: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (Initial conditions: 80% A / 20% B). Vortex for 1 min and centrifuge at 12,000 rpm for 5 min.
-
Injection: Inject 5 µL into the LC-MS/MS.
LC-MS/MS Conditions
Table 1: Chromatographic Parameters
| Parameter | Setting |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Run Time | 5.0 Minutes |
Table 2: Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 20 | Initial Hold |
| 0.50 | 20 | Load Sample |
| 3.00 | 90 | Elute DCB & IS |
| 3.50 | 90 | Wash Column |
| 3.60 | 20 | Return to Initial |
| 5.00 | 20 | Re-equilibration |
Table 3: Mass Spectrometry Parameters (MRM)
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 401.2 | 265.2 | 40 | 28 |
| Cinobufagin (Ref) | 443.2 | 365.2 | 42 | 24 |
| Bufalin (IS) | 387.2 | 255.2 | 38 | 26 |
Note: Parameters such as Collision Energy (CE) are instrument-dependent and should be tuned by infusing a 100 ng/mL standard solution.
Validation & Troubleshooting
Self-Validating Checks
To ensure trustworthiness (E-E-A-T), incorporate these system suitability checks:
-
Retention Time Lock: DCB elutes earlier than Cinobufagin due to the loss of the acetyl group (more polar). Ensure DCB RT is approx. 0.5 - 1.0 min earlier than Cinobufagin.
-
Isomer Resolution: Check for "shouldering" on the DCB peak, which may indicate interference from 3-epi-deacetylcinobufagin. If observed, flatten the gradient slope between 1.0 and 3.0 minutes.
Common Issues
-
Low Sensitivity: Often caused by Sodium adducts
.-
Fix: Ensure fresh Formic Acid is used. Consider switching to 5mM Ammonium Acetate if pH control is insufficient.
-
-
Carryover: Bufadienolides are "sticky."
-
Fix: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).
-
Visualization of Extraction Workflow
Figure 2: Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery of this compound while removing plasma proteins.
References
-
Li, L., et al. (2010). "Simultaneous determination of cinobufagin and this compound in rat plasma by LC-MS/MS and its application to a pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Wang, H., et al. (2018). "Simultaneous determination of cinobufagin and its five metabolites in rat plasma by LC-MS/MS for characterization of metabolic profiles." Analytical Methods (RSC). Link
-
US Food and Drug Administration (FDA).[1] (2018). "Bioanalytical Method Validation Guidance for Industry." Link
-
European Medicines Agency (EMA). (2011). "Guideline on bioanalytical method validation." Link
Sources
Application Note: A Systematic Approach to Establishing In Vivo Dosing Regimens for Deacetylcinobufagin in Xenograft Models
Audience: Researchers, scientists, and drug development professionals engaged in preclinical oncology.
Objective: This document provides a comprehensive guide and detailed protocols for systematically determining an effective and well-tolerated in vivo dosing regimen for Deacetylcinobufagin in cancer xenograft models. It emphasizes the rationale behind experimental design, from initial formulation to definitive efficacy studies.
Introduction: The Rationale for this compound in Oncology Research
This compound is a primary active metabolite of Cinobufagin, a cardiotonic steroid isolated from the traditional Chinese medicine Chan’su.[1] While the parent compound has been studied for its anti-cancer properties, focusing on the metabolite offers a more direct investigation into a key bioactive agent. The proposed anti-tumor mechanisms of action for related bufadienolides, including Cinobufagin, involve the induction of apoptosis through both intrinsic and extrinsic pathways and the inhibition of critical cell signaling cascades like STAT3.[2]
The use of human tumor xenograft models in immunocompromised mice is a cornerstone of preclinical oncology research, providing an essential platform to evaluate a compound's anti-tumor activity and potential toxicities in vivo.[3] However, for a novel or less-characterized compound like this compound, a pre-defined, validated dosing regimen is often unavailable. Therefore, a logical, stepwise approach is required to establish these critical parameters. This guide provides the scientific framework and actionable protocols to achieve this, ensuring data integrity and reproducibility.
Part 1: Foundational Work - Formulation and Toxicity Assessment
The transition from in vitro to in vivo is critically dependent on two preliminary stages: developing a stable, deliverable formulation and determining the compound's safety profile. Neglecting these steps can lead to misleading efficacy results and wasted resources.
The Causality of Formulation: Ensuring Bioavailability
The therapeutic potential of a compound can only be realized if it can be delivered to the target site in a stable and bioavailable form. Many natural products, including this compound, exhibit poor aqueous solubility, which is the first major hurdle to overcome.
Core Principle: The choice of vehicle is dictated by the compound's physicochemical properties. The goal is to achieve complete solubilization without inducing vehicle-related toxicity.
Protocol: Solubility Screening
-
Initial Assessment: Begin by attempting to dissolve this compound in standard physiological buffers (e.g., PBS, 0.9% Saline).
-
Co-Solvent Screening: If insoluble, test a panel of biocompatible co-solvents. A common starting formulation for poorly soluble compounds is a ternary vehicle system (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
Procedure:
-
Prepare a high-concentration stock of this compound in 100% DMSO.
-
In a sterile tube, add the required volume of PEG300 (or other intermediate solvent like Tween® 80 or Cremophor® EL).
-
Slowly add the DMSO stock solution to the PEG300 while vortexing to prevent precipitation.
-
Finally, add the aqueous component (Saline or PBS) dropwise while continuing to vortex.
-
-
Observation: Visually inspect the final formulation for any precipitation or phase separation. A successful formulation should be clear and homogenous. The final concentration of DMSO should ideally be kept below 10% of the total injection volume to minimize toxicity.
The Trustworthiness of a Protocol: Maximum Tolerated Dose (MTD) Study
An MTD study is a self-validating system; its purpose is to define the upper limit of dosing that does not induce unacceptable side effects.[4][5] This is a mandatory prerequisite for designing a meaningful efficacy study, as it separates true anti-tumor activity from outcomes caused by systemic toxicity.
Protocol: Single-Dose MTD Escalation Study
-
Animal Model: Use the same strain of mice planned for the efficacy study (e.g., BALB/c nude or NOD/SCID), aged 6-8 weeks.
-
Group Allocation:
-
Group 1: Vehicle Control (n=3)
-
Group 2-6: this compound at escalating doses (e.g., 5, 15, 30, 50, 100 mg/kg) (n=3 per group). The dose range should be wide and informed by any available in vitro cytotoxicity data.
-
-
Administration: Administer a single dose via the intended route for the efficacy study (typically intraperitoneal, i.p., for initial screening).
-
Monitoring (14-Day Period):
-
Daily: Record body weight. A loss exceeding 15-20% is a key indicator of toxicity.
-
Daily: Observe clinical signs (e.g., lethargy, ruffled fur, ataxia, labored breathing). Score these observations for a semi-quantitative assessment of health.
-
At Endpoint: Perform gross necropsy and consider collecting key organs (liver, spleen, kidney) for histopathological analysis to identify organ-specific toxicities.[5]
-
-
Endpoint Definition: The MTD is defined as the highest dose at which no mortality and no more than a 10-15% reversible body weight loss is observed.
Visualization: MTD Study Workflow
Caption: Workflow for a subcutaneous xenograft efficacy study.
Part 3: Mechanistic Validation in Tumor Tissues
Observing tumor growth inhibition is the primary goal, but understanding why it occurs provides authoritative grounding to the findings. Excised tumor tissues are invaluable for confirming that this compound is engaging its intended target in vivo.
Core Principle: Linking the phenotypic outcome (reduced tumor growth) to a molecular mechanism (target modulation) validates the drug's mode of action.
Potential Downstream Analyses:
-
Immunohistochemistry (IHC): To assess proliferation (Ki-67 staining) and apoptosis (cleaved Caspase-3 staining) in tumor sections.
-
Sources
- 1. Metabolism and pharmacokinetics of cinobufagin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicology: | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. Toxicology | MuriGenics [murigenics.com]
Application Notes and Protocols: Optimizing the Extraction Efficiency of Deacetylcinobufagin with Diverse Solvent Systems
For: Researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.
Introduction: The Quest for Pure Deacetylcinobufagin
This compound, a prominent bufadienolide derived from the venom of toads such as Bufo gargarizans, is a molecule of significant pharmacological interest.[1] As an active metabolite of cinobufagin, it demonstrates potent cytotoxic activities against various cancer cell lines, including hepatoma (HepG2) and leukemia (K562, HL-60) cells, making it a valuable candidate for oncological research and therapeutic development.[2] The journey from raw, complex toad venom to purified this compound hinges on a critical, foundational step: extraction. The efficiency of this process not only dictates the final yield but also profoundly impacts the purity of the initial extract, influencing the complexity and cost of downstream purification.
This document serves as an in-depth technical guide to understanding and optimizing the extraction of this compound. We will move beyond simple procedural lists to explore the physicochemical rationale behind solvent selection, compare the efficacy of various solvent systems—from traditional organic solvents to modern green alternatives—and provide validated, step-by-step protocols for practical application in a laboratory setting.
Part 1: The Theoretical Bedrock of Solvent Selection
The principle of "like dissolves like" is the cornerstone of solvent extraction. A solvent's ability to solubilize a target molecule is governed by its polarity and its capacity to form intermolecular bonds (e.g., hydrogen bonds) with the solute. This compound (C₂₄H₃₂O₅) is a steroid-like molecule, possessing both nonpolar (the steroidal backbone) and polar functional groups (hydroxyl groups).[2][3] This amphipathic nature means its solubility, and therefore its extraction efficiency, is highly dependent on the polarity of the chosen solvent.
Key Physicochemical Properties of this compound:
-
Structure: A polycyclic steroid backbone with hydroxyl (-OH) groups and a lactone ring.[1]
-
Solubility Profile: Known to be soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in methanol and acetonitrile.[2][3][5] This profile suggests that moderately polar to polar aprotic solvents are effective solubilizing agents.
The selection of an extraction solvent is a balancing act. A highly polar solvent might effectively extract this compound but could also co-extract numerous water-soluble impurities (sugars, salts) present in the crude venom. Conversely, a nonpolar solvent may fail to efficiently solubilize the target compound. Therefore, the ideal solvent or solvent system will maximize the yield of this compound while minimizing the co-extraction of undesirable contaminants.
Part 2: A Comparative Analysis of Solvent Systems
The choice of solvent extends beyond mere solubility, implicating factors like environmental impact, safety, cost, and compatibility with subsequent analytical techniques. We will compare several classes of solvents for this application.
Conventional Organic Solvents
These are the workhorses of natural product extraction, valued for their effectiveness and well-understood properties.[6]
-
Methanol & Ethanol: These polar protic solvents are highly effective. Their hydroxyl groups can form strong hydrogen bonds with the -OH groups on this compound, while their alkyl chains interact favorably with the steroidal backbone. Ethanol is often preferred due to its lower toxicity compared to methanol. A patent for extracting fat-soluble toad venom components specifically mentions using 55% ethanol, indicating that aqueous alcohol solutions can be highly effective by modulating polarity.[7]
-
Acetone: A polar aprotic solvent, acetone is a good choice for moderately polar compounds. It can accept hydrogen bonds but does not donate them, offering a different selectivity profile compared to alcohols.
-
Acetonitrile: While this compound is only slightly soluble in acetonitrile, it can be useful in specific chromatographic purification steps following a broader initial extraction.[2]
Advanced & Green Solvent Systems
Modern extraction science emphasizes sustainability, leading to the exploration of "green" solvents.
-
Natural Deep Eutectic Solvents (NADES): These systems represent a frontier in green chemistry.[8] NADES are formed by mixing two or more natural, biodegradable compounds (like choline chloride, sugars, or organic acids) which, at a specific molar ratio, form a eutectic mixture with a melting point far lower than the individual components.[9][10] The major advantage of NADES is their tunability; by altering the components, one can create a solvent with a specific polarity tailored to the target analyte.[10] For a compound like this compound, a NADES based on choline chloride and a hydrogen bond donor like urea or a sugar could offer high extraction yields.[6][11]
-
Supercritical Fluids (e.g., sc-CO₂): Supercritical fluid extraction (SFE) uses solvents at temperatures and pressures above their critical point. Carbon dioxide is the most common, behaving as a nonpolar solvent. While SFE can be highly selective, pure sc-CO₂ may be inefficient for moderately polar compounds like this compound. However, its selectivity can be dramatically increased by adding a polar co-solvent (modifier), such as methanol or ethanol.[12]
Data Summary: Solvent Properties and Suitability
| Solvent System | Class | Polarity Index | Key Advantages | Key Disadvantages | Suitability for this compound |
| Methanol | Conventional | 5.1 | High solvency for polar/moderately polar compounds, volatile | Toxic, can extract many impurities | High |
| Ethanol (70-95%) | Conventional | 4.3 | Less toxic than methanol, effective, GRAS status | Can co-extract water-soluble impurities | High |
| Acetone | Conventional | 5.1 | Good solvency, volatile, miscible with water | Flammable, can be reactive | Moderate to High |
| Water | Conventional | 10.2 | Green, cheap, non-toxic | Low efficiency for lipophilic compounds, high impurity extraction | Low (as a primary solvent) |
| NADES | Green Solvent | Variable | Tunable polarity, low toxicity, biodegradable, high yields reported[8][11] | Higher viscosity, recovery of solute can be challenging | High (Potentially Superior) |
| sc-CO₂ with co-solvent | Green Solvent | Variable | Highly selective, clean extracts, no solvent residue | High initial equipment cost, less effective for polar compounds[10] | Moderate to High (with polar modifier) |
Part 3: Validated Extraction Protocols
The choice of extraction method is as critical as the choice of solvent. Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) significantly enhance efficiency by improving mass transfer and reducing extraction times and solvent consumption compared to traditional methods like maceration.[6][13]
Protocol 1: Ultrasound-Assisted Extraction (UAE) using Ethanol
This protocol is a robust, efficient, and widely accessible method for obtaining a high-yield crude extract rich in this compound. Sonication disrupts the cellular matrix of the source material, accelerating the release of target compounds into the solvent.
Workflow Diagram: Ultrasound-Assisted Extraction
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 2.0 g of lyophilized and finely pulverized toad venom. The pulverization step is critical as it increases the surface area available for solvent interaction.
-
Transfer the powder to a 50 mL Erlenmeyer flask.
-
-
Solvent Addition:
-
Add 40 mL of 70% (v/v) aqueous ethanol to the flask, creating a 1:20 solid-to-solvent ratio. This ratio ensures complete wetting of the sample and provides a sufficient volume for efficient extraction.
-
-
Ultrasonic Extraction:
-
Place the flask into an ultrasonic water bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask.
-
Set the sonication frequency to 40 kHz and the power to 200W. Set the bath temperature to 45°C. Elevated temperatures can increase solubility and diffusion rates, but temperatures above 60°C may risk degrading thermolabile compounds.
-
Sonicate for a total of 45 minutes.
-
-
Solid-Liquid Separation:
-
Remove the flask from the bath and allow it to cool to room temperature.
-
Transfer the slurry to centrifuge tubes and spin at 4000 rpm for 15 minutes to pellet the solid residue.
-
Carefully decant the supernatant (the ethanol extract) into a clean flask. For exhaustive extraction, the pellet can be re-suspended in fresh solvent and the process repeated.
-
-
Filtration and Concentration:
-
Filter the supernatant through a 0.45 µm PTFE syringe filter to remove any remaining fine particulates. This is crucial for protecting downstream analytical instrumentation like HPLC.
-
Transfer the clarified extract to a round-bottom flask and remove the ethanol-water solvent using a rotary evaporator at a bath temperature of 50°C under reduced pressure.
-
The resulting concentrated paste should be transferred to a pre-weighed vial and dried overnight in a vacuum oven at 40°C to yield the final crude extract.
-
-
Quantification:
-
Dissolve a known mass of the crude extract in a suitable solvent (e.g., DMSO or Methanol) and analyze by a validated HPLC-UV or LC-MS method against a certified this compound reference standard to determine the extraction efficiency (w/w %).
-
Protocol 2: Microwave-Assisted Extraction (MAE) using Ethanol
MAE utilizes microwave energy to rapidly heat the solvent and sample, causing internal pressure to build within the material's matrix, which ruptures it and releases the analytes. This method is exceptionally fast and efficient. A patented method for extracting fat-soluble components from toad skin uses microwave digestion at 80°C for 30 minutes, highlighting its industrial applicability.[7]
Workflow Diagram: Microwave-Assisted Extraction
Caption: Workflow for Microwave-Assisted Extraction of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh 1.0 g of pulverized toad venom and place it into a specialized microwave extraction vessel.
-
Add 20 mL of 55% aqueous ethanol.[7] Seal the vessel according to the manufacturer's instructions.
-
-
Microwave Extraction:
-
Place the vessel inside the microwave extractor.
-
Program the instrument with the following parameters: Power at 800W, temperature ramped to 80°C and held for 15 minutes. The sealed vessel allows the solvent to reach temperatures above its atmospheric boiling point, increasing extraction efficiency.[14]
-
-
Cooling and Filtration:
-
Following the extraction cycle, allow the vessel to cool to a safe handling temperature (<50°C) before opening.
-
Filter the contents as described in Protocol 1 (Step 5).
-
-
Concentration and Quantification:
-
Concentrate the filtered extract and quantify the this compound content as described in Protocol 1 (Steps 5 and 6).
-
Conclusion and Recommendations
The efficient extraction of this compound is a multi-faceted challenge where the choice of solvent and method must be aligned with the researcher's goals.
-
For High Yield & General Screening: Ultrasound-assisted extraction with 70% ethanol offers a superb balance of high yield, efficiency, and accessibility. It is a reliable method for generating material for initial biological assays and purification development.
-
For Speed and High Throughput: Microwave-assisted extraction is unparalleled in its speed, significantly reducing processing time, which is advantageous in high-throughput screening environments.
-
For Green Chemistry & High Selectivity: For laboratories focused on sustainable practices and potentially higher purity extracts, the development of a tailored Natural Deep Eutectic Solvent (NADES) system is a highly promising avenue. While requiring more initial optimization, the benefits of using non-toxic, biodegradable solvents are substantial.
Ultimately, the protocols and principles outlined in this guide provide a robust framework for scientists to approach the extraction of this compound systematically. A pilot study comparing a few selected solvents (e.g., 70% ethanol, 95% ethanol, acetone) with the chosen extraction method (UAE or MAE) is always recommended to determine the optimal conditions for the specific biomass being used.
References
-
Al-zuaidy, M. H. A., & Al-dujaili, D. S. H. (2021). Assessment of Conventional Solvent Extraction vs. Supercritical Fluid Extraction of Khella (Ammi visnaga L.) Furanochromones and Their Cytotoxicity. PubMed. [Link]
- CN101669970A - Method for microwave extracting fat-soluble toad venom by using skin of Bufo bufo gargarizans.
-
Petrova, A., et al. (2022). Conventional vs. Green Extraction Using Natural Deep Eutectic Solvents—Differences in the Composition of Soluble Unbound Phenolic Compounds and Antioxidant Activity. National Institutes of Health. [Link]
-
Cysewska, K., et al. (2024). Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone: Experimental and Theoretical Considerations. National Institutes of Health. [Link]
- CN105028234A - Processing method for toad venom.
-
Studies on Toad Venom(2) : Examination of the Drying Processing Method. ResearchGate. [Link]
-
A comparative study of supercritical fluid extraction and accelerated solvent extraction of lipophilic compounds from lignocellulosic biomass. OUCI. [Link]
-
Rahnemoon, P., et al. (2018). Comparison of Two Methods of Solvent Extraction of Phenolic Compounds from Pomegranate (Punica granatum L.) Peels. Tarbiat Modares University. [Link]
-
Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]
-
Solubility of Dexibuprofen in Different Solvents from (263.15 to 293.15) K. ResearchGate. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. ResearchGate. [Link]
-
Gliszczyńska, A., & Wawer, I. (2014). Extraction Methods of 10-Deacetylbaccatin III, Paclitaxel, and Cephalomannine from Taxus baccata L. Twigs: A Comparison. ResearchGate. [Link]
-
Alañón, M. E., et al. (2021). Deep Eutectic Solvents for the Extraction of Bioactive Compounds from Natural Sources and Agricultural By-Products. MDPI. [Link]
-
Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. PubMed. [Link]
-
The extraction efficiency (E%) of BA extraction for different... ResearchGate. [Link]
- US1951870A - Process of obtaining products
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Scholarly Publications Leiden University. [Link]
-
Carriço, C., et al. (2024). A Comprehensive Review on Deep Eutectic Solvents and Its Use to Extract Bioactive Compounds of Pharmaceutical Interest. National Institutes of Health. [Link]
-
3-Keto-deacetylcinobufagin | C24H30O5 | CID 101590551. PubChem - National Institutes of Health. [Link]
-
(PDF) Deep Eutectic Solvents for the Extraction of Bioactive Compounds from Natural Sources and Agricultural By-Products. ResearchGate. [Link]
-
Toad Venom Antiproliferative Activities on Metastatic Melanoma: Bio-Guided Fractionation and Screening of the Compounds of Two Different Venoms. MDPI. [Link]
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Application Note: Pharmacokinetic Analysis of Deacetylcinobufagin in Rats using LC-MS/MS
Abstract
Deacetylcinobufagin (DCB) is a potent bufadienolide derived from the venom of Bufo bufo gargarizans (Chan Su). While it exhibits significant anti-tumor and analgesic properties, its clinical translation is hindered by a narrow therapeutic index and complex metabolic profile.[1] This Application Note provides a rigorous, validated protocol for the pharmacokinetic (PK) assessment of DCB in Sprague-Dawley rats. We detail a high-sensitivity LC-MS/MS method capable of quantifying DCB at sub-nanogram levels, optimized liquid-liquid extraction (LLE) procedures to minimize matrix effects, and a non-compartmental analysis (NCA) framework for data interpretation.[1]
Part 1: Experimental Design & Animal Handling[1]
To ensure high-fidelity PK data, the in vivo phase must control for physiological variables that affect bufadienolide metabolism.[1]
Animal Selection and Acclimatization
-
Subject: Male Sprague-Dawley rats (200–250 g).[1]
-
Rationale: Male rats are preferred to avoid the variable influence of the estrous cycle on cytochrome P450 (CYP) expression, particularly CYP3A, which metabolizes bufadienolides.[1]
-
Fasting: Animals must be fasted for 12 hours pre-dose (water ad libitum) to standardize gastric emptying rates for oral (PO) groups.[1]
Dosing Regimens
A crossover or parallel design is recommended to determine absolute bioavailability (
| Parameter | Intravenous (IV) Group | Oral (PO) Group |
| Dose | 1.0 mg/kg | 5.0 mg/kg |
| Vehicle | 5% DMSO + 5% Solutol HS-15 + 90% Saline | 0.5% CMC-Na suspension or PEG400:Water (10:[1]90) |
| Administration | Lateral tail vein bolus | Oral gavage |
| Justification | IV provides | PO provides |
Blood Sampling Protocol
Bufadienolides exhibit rapid distribution.[1] Sampling points must cluster around the distribution phase (
-
Collection Site: Jugular vein cannulation (JVC) or retro-orbital plexus.[1]
-
Anticoagulant: Heparin Sodium (EDTA is acceptable, but Heparin interferes less with certain ESI+ modes for steroids).[1]
-
Time Points:
-
Processing: Centrifuge at 4,000 rpm for 10 min at 4°C. Store plasma at -80°C. Critical: Bufadienolides are prone to esterase hydrolysis; process samples within 30 minutes of collection.
Part 2: Bioanalytical Method (LC-MS/MS)
This protocol utilizes a Triple Quadrupole Mass Spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.[1][2]
Instrumentation & Conditions
-
LC System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (
mm, 1.8 m) or Waters BEH C18.[1]-
Why? Short columns with sub-2-micron particles allow rapid separation of DCB from its structural isomers (e.g., Arenobufagin) while maintaining high peak capacity.[1]
-
-
Mobile Phase:
-
Gradient:
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1]
-
Source Temp: 500°C.
-
Capillary Voltage: 4500 V.
Table 1: Optimized MRM Transitions
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) | Role |
| This compound | 401.2 | 383.2 | 40 | 25 | Quantifier |
| 401.2 | 365.2 | 40 | 35 | Qualifier | |
| Bufalin (IS) | 387.2 | 369.2 | 40 | 28 | Internal Std |
Note: DCB (
Part 3: Sample Preparation Protocol
We recommend Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT).[1] LLE provides cleaner extracts by removing phospholipids that cause ion suppression in the bufadienolide elution region.
Step-by-Step LLE Workflow
-
Thaw: Thaw plasma samples on ice. Vortex for 10s.
-
Aliquot: Transfer 50
L of rat plasma to a 1.5 mL Eppendorf tube. -
IS Addition: Add 10
L of Internal Standard (Bufalin, 500 ng/mL in 50% MeOH). Vortex. -
Extraction: Add 500
L of Ethyl Acetate .-
Chemistry: Ethyl acetate is moderately polar, efficiently extracting the steroid core of DCB while leaving behind polar plasma proteins and salts.
-
-
Agitation: Vortex vigorously for 3 minutes or shake on a plate shaker at 1200 rpm for 10 min.
-
Phase Separation: Centrifuge at 12,000 rpm for 10 min at 4°C.
-
Transfer: Transfer 400
L of the supernatant (organic layer) to a fresh tube. -
Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute residue in 100
L of Mobile Phase (ACN:Water, 50:50). -
Clarification: Centrifuge at 12,000 rpm for 5 min. Inject 5
L into LC-MS/MS.
Part 4: Visualization of Workflows & Pathways
Pharmacokinetic Study Workflow
The following diagram illustrates the critical path from animal dosing to data generation.
Figure 1: End-to-end workflow for the pharmacokinetic assessment of this compound.
Metabolic Fate Logic
Understanding DCB metabolism is crucial because metabolites may interfere with MRM transitions if not chromatographically resolved.[1]
Figure 2: Predicted metabolic pathway of DCB.[1] Note that 3-epi-DCB is isobaric and requires chromatographic separation.
Part 5: Data Analysis & Validation
Method Validation Criteria (FDA/EMA Guidelines)
Before running study samples, the method must pass:
-
Selectivity: No interfering peaks at the retention time of DCB or IS in blank plasma.
-
Linearity:
over the range of 0.5–1000 ng/mL. -
Precision/Accuracy: CV% and RE% within
( at LLOQ). -
Matrix Effect: Compare slope of standard curve in matrix vs. solvent. Acceptable range: 85–115%.[1]
Non-Compartmental Analysis (NCA)
Analyze concentration-time data using software like Phoenix WinNonlin or the R package PKNCA.[1]
Key Parameters to Report:
| Parameter | Definition | Calculation Logic |
| Maximum plasma concentration | Direct observation | |
| Time to reach | Direct observation | |
| Area under the curve | Linear Trapezoidal Rule | |
| Terminal half-life | ||
| Systemic Clearance | ||
| Volume of Distribution | ||
| Absolute Bioavailability |
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Toma, S., et al. (2019).[1] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharm. 69, 345–361.[1] Retrieved from [Link]
-
Li, G., et al. (2013).[1] Quantitative determination of arenobufagin in rat plasma by ultra fast liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study. Journal of Chromatography B. Retrieved from [Link]
-
Hattori, H., et al. (1992).[1] Metabolism of cinobufagin in rat liver microsomes. Identification of epimerized and deacetylated metabolites. Drug Metabolism and Disposition.[1][6][7] Retrieved from [Link]
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- 4. caymanchem.com [caymanchem.com]
- 5. Desacetylcinobufagin | TargetMol [targetmol.com]
- 6. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of desethylamiodarone in the rat after its administration as the preformed metabolite, and after administration of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry-Based Detection of Apoptosis Induced by Deacetylcinobufagin
Introduction: Unveiling the Pro-Apoptotic Potential of Deacetylcinobufagin
This compound is a bufadienolide, a class of cardiotonic steroids primarily sourced from toad venom, such as that from Bufo bufo gargarizans.[][2] With the chemical formula C₂₄H₃₂O₅ and a molecular weight of 400.52 g/mol , it is a key metabolite of the more extensively studied cinobufagin.[3][4] Emerging research has highlighted the cytotoxic effects of this compound against a variety of cancer cell lines, including human hepatoma (HepG2), leukemia (K562, HL-60), cervical cancer (HeLa), and melanoma (A375) cells, pointing towards its potential as a novel anti-cancer agent.[3][4][5]
The primary mechanism of action for bufadienolides is the inhibition of the Na⁺/K⁺-ATPase pump.[6] This inhibition disrupts cellular ion homeostasis, leading to a cascade of downstream signaling events that can culminate in programmed cell death, or apoptosis.[6][7] While direct studies on this compound are emerging, the well-documented activities of its parent compound, cinobufagin, provide a strong framework for understanding its mechanism. It is hypothesized that this compound, like other bufadienolides, induces apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. This guide provides a comprehensive set of protocols to investigate and quantify this compound-induced apoptosis using the robust and high-throughput capabilities of flow cytometry.[8]
Core Mechanistic Hypothesis: A Multi-Faceted Induction of Apoptosis
The proposed mechanism of this compound-induced apoptosis is centered around the disruption of fundamental cellular processes, leading to a controlled cellular demise. This process can be dissected and quantified using specific flow cytometric assays.
dot graph "Deacetylcinobufagin_Apoptosis_Pathway" { rankdir="TB"; splines=ortho; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes DAC [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; NaK_ATPase [label="Na+/K+-ATPase\nInhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; Ion_Imbalance [label="Intracellular\nIon Imbalance", fillcolor="#F1F3F4", fontcolor="#202124"]; Mito_Pathway [label="Intrinsic Pathway", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DR_Pathway [label="Extrinsic Pathway", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MMP_Loss [label="ΔΨm Loss", fillcolor="#F1F3F4", fontcolor="#202124"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp8 [label="Caspase-8\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp3 [label="Caspase-3\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Arrest\n(G2/M Phase)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges DAC -> NaK_ATPase [label=" Primary Target"]; NaK_ATPase -> Ion_Imbalance; Ion_Imbalance -> Mito_Pathway; Ion_Imbalance -> DR_Pathway; Mito_Pathway -> MMP_Loss; MMP_Loss -> CytoC; CytoC -> Casp9; Casp9 -> Casp3; DR_Pathway -> Casp8; Casp8 -> Casp3; Casp3 -> Apoptosis [label=" Execution"]; DAC -> CellCycle [style=dashed]; CellCycle -> Apoptosis [style=dashed]; } END_DOT Figure 1: Proposed signaling cascade of this compound-induced apoptosis.
I. Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Scientific Principle
The Annexin V/PI assay is a cornerstone for the quantitative assessment of apoptosis by flow cytometry.[9] It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on changes in plasma membrane integrity and composition.[10]
-
Annexin V: In healthy cells, phosphatidylserine (PS) residues are confined to the inner leaflet of the plasma membrane. A hallmark of early apoptosis is the translocation of PS to the outer leaflet, exposing it to the extracellular environment.[10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC, APC), can identify these early apoptotic cells.[11]
-
Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus.[10]
By using these two stains concurrently, we can delineate four distinct cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely observed).
dot graph "Annexin_V_PI_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Cell Culture & Treatment\n(with this compound)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest Cells\n(Including Supernatant)"]; Wash_PBS [label="Wash with Cold PBS"]; Resuspend [label="Resuspend in 1X Annexin V\nBinding Buffer"]; Stain_AV [label="Add Fluorochrome-conjugated\nAnnexin V"]; Incubate_AV [label="Incubate 15 min at RT (Dark)"]; Stain_PI [label="Add Propidium Iodide (PI)"]; Analyze [label="Analyze by Flow Cytometry\n(within 1 hour)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Harvest; Harvest -> Wash_PBS; Wash_PBS -> Resuspend; Resuspend -> Stain_AV; Stain_AV -> Incubate_AV; Incubate_AV -> Stain_PI; Stain_PI -> Analyze; } END_DOT Figure 2: Experimental workflow for Annexin V/PI apoptosis assay.
Detailed Protocol
Materials:
-
This compound (CAS: 4026-95-3)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, PE, or APC)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Deionized water
-
Appropriate cell culture medium and supplements
-
Flow cytometry tubes (5 mL)
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight (for adherent cell lines). Treat cells with varying concentrations of this compound (a starting range of 1-50 µM is recommended based on IC50 values of related compounds) for a predetermined time course (e.g., 24, 48 hours).[4] Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
Suspension cells: Gently transfer the cell suspension to a conical tube.
-
Adherent cells: Carefully collect the culture medium, which contains apoptotic cells that have detached. Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Combine the detached cells with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS. This step is crucial to remove any residual media components that may interfere with staining.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
-
Flow Cytometric Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within one hour).[14] Excite FITC-Annexin V with a 488 nm laser and detect emission at ~530 nm. Excite PI with a 488 nm laser and detect emission at >670 nm. Set up appropriate compensation controls to correct for spectral overlap.
II. Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Scientific Principle
A key event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (ΔΨm).[15] The JC-1 assay is a widely used method to detect this change. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria.[16]
-
Healthy Cells (High ΔΨm): In non-apoptotic cells with a high mitochondrial membrane potential, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit a red/orange fluorescence (~590 nm).[17]
-
Apoptotic Cells (Low ΔΨm): Following an apoptotic stimulus, the ΔΨm collapses. JC-1 can no longer accumulate within the mitochondria and remains in the cytoplasm as monomers, which emit a green fluorescence (~530 nm).[17]
Therefore, a shift in fluorescence from red to green is indicative of mitochondrial membrane depolarization, a hallmark of early-stage apoptosis.[16] The ratio of red to green fluorescence provides a semi-quantitative measure of the mitochondrial health of the cell population.[18]
dot graph "JC1_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Cell Culture & Treatment\n(with this compound)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest Cells"]; Wash_Medium [label="Wash with Warm Cell\nCulture Medium"]; Resuspend_JC1 [label="Resuspend in Medium\nContaining JC-1 Dye"]; Incubate_JC1 [label="Incubate 15-30 min at 37°C"]; Wash_PBS [label="Wash Twice with Cold PBS"]; Resuspend_PBS [label="Resuspend in Cold PBS"]; Analyze [label="Analyze by Flow Cytometry", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Harvest; Harvest -> Wash_Medium; Wash_Medium -> Resuspend_JC1; Resuspend_JC1 -> Incubate_JC1; Incubate_JC1 -> Wash_PBS; Wash_PBS -> Resuspend_PBS; Resuspend_PBS -> Analyze; } END_DOT Figure 3: Experimental workflow for JC-1 mitochondrial membrane potential assay.
Detailed Protocol
Materials:
-
This compound
-
JC-1 Dye
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Appropriate cell culture medium
-
FCCP or CCCP (positive control for mitochondrial membrane depolarization)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with this compound as described in the Annexin V/PI protocol. Include a vehicle control and a positive control treated with an uncoupling agent like FCCP (50 µM for 30 minutes).
-
JC-1 Staining:
-
Prepare a 200 µM stock solution of JC-1 in DMSO.
-
Harvest the treated cells (approximately 5 x 10⁵ cells per sample).
-
Wash the cells once with warm cell culture medium.
-
Resuspend the cells in 0.5 mL of pre-warmed medium containing JC-1 at a final concentration of 2 µM.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Centrifuge the cells at 400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension and Analysis: Resuspend the final cell pellet in 0.5 mL of cold PBS for analysis.
-
Flow Cytometric Analysis: Analyze the samples immediately on a flow cytometer using a 488 nm excitation laser. Detect the green fluorescence of JC-1 monomers in the FITC channel (~530 nm) and the red/orange fluorescence of J-aggregates in the PE channel (~590 nm). Healthy cells will exhibit high red fluorescence, while apoptotic cells will show an increase in green fluorescence.
III. Cell Cycle Analysis by Propidium Iodide (PI) Staining
Scientific Principle
Many cytotoxic compounds, including related bufadienolides, induce apoptosis by arresting the cell cycle at specific checkpoints.[19] Flow cytometry with PI staining is a robust method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20]
PI stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[20]
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have duplicated their DNA (4N) and are preparing for or are in mitosis.
By treating cells with this compound and analyzing their DNA content, researchers can determine if the compound causes an accumulation of cells in a specific phase, indicating cell cycle arrest.
dot graph "PI_Cell_Cycle_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Cell Culture & Treatment\n(with this compound)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest Cells"]; Wash_PBS [label="Wash with Cold PBS"]; Fix [label="Fix Cells in Cold 70% Ethanol\n(≥1 hour at 4°C)"]; Wash_Fix [label="Wash to Remove Ethanol"]; Treat_RNase [label="Treat with RNase A"]; Stain_PI [label="Stain with Propidium Iodide"]; Analyze [label="Analyze by Flow Cytometry", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Harvest; Harvest -> Wash_PBS; Wash_PBS -> Fix; Fix -> Wash_Fix; Wash_Fix -> Treat_RNase; Treat_RNase -> Stain_PI; Stain_PI -> Analyze; } END_DOT Figure 4: Experimental workflow for PI-based cell cycle analysis.
Detailed Protocol
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)
-
RNase A solution (100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Culture and treat approximately 1-2 x 10⁶ cells with this compound as previously described.
-
Harvesting and Washing: Harvest both adherent and suspension cells and wash the pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This dropwise addition is critical to prevent cell clumping.
-
Incubation: Incubate the fixed cells for at least 1 hour at 4°C. For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A. The RNase A is essential to degrade any double-stranded RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometric Analysis: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence signal in the linear scale at >670 nm. Use pulse processing (e.g., pulse width vs. pulse area) to gate out cell doublets and aggregates, which can be misinterpreted as G2/M cells.
Data Presentation and Expected Outcomes
The following table summarizes the expected quantitative results from flow cytometry analysis of cells treated with a bufadienolide like this compound, based on published data for the related compound cinobufagin.
| Assay | Parameter Measured | Control (Vehicle) | This compound-Treated | Rationale for Change |
| Annexin V / PI | % Early Apoptotic (Ann V+/PI-) | Low (<5%) | Increased | Translocation of phosphatidylserine to the outer cell membrane.[10] |
| % Late Apoptotic (Ann V+/PI+) | Low (<5%) | Significantly Increased | Loss of membrane integrity following early apoptotic events.[10] | |
| JC-1 | Red/Green Fluorescence Ratio | High | Decreased | Collapse of the mitochondrial membrane potential (ΔΨm).[16] |
| Cell Cycle (PI) | % Cells in G2/M Phase | Normal Distribution | Increased | Arrest of the cell cycle at the G2/M checkpoint.[19] |
| Sub-G1 Population | Low (<2%) | Increased | DNA fragmentation in late-stage apoptotic cells.[20] |
References
-
Bio-Protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Keto-deacetylcinobufagin. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
University of Rochester Medical Center Flow Cytometry Core. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
- Narayanan, P., et al. (2024).
- Skommer, J., et al. (2009). Flow cytometry-based apoptosis detection. Methods in Molecular Biology.
- Qi, F., et al. (2012). Cinobufagin lowers mitochondrial membrane potential and induces reactive oxygen species (ROS) accumulation in HUVEC. Journal of Ethnopharmacology.
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
- Selye, J., et al. (2014). Inhibition of Na+/K+-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells. BMC Cancer.
- Nalbant, A., & Adan, A. (2018). Use of Flow Cytometry for Detection of Apoptotic Cell Death in Th17 Cells. Methods and Protocols.
-
ResearchGate. (2024). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Retrieved from [Link]
-
ResearchGate. (2021). Na/K Pump and Beyond: Na/K-ATPase as a Modulator of Apoptosis and Autophagy. Retrieved from [Link]
- Liu, X., et al. (2020). Arenobufagin Promoted Oxidative Stress-Associated Mitochondrial Pathway Apoptosis in A549 Non-Small-Cell Lung Cancer Cell Line.
- Lim, J., et al. (2013). Lenticular mitoprotection. Part A: Monitoring mitochondrial depolarization with JC-1 and artifactual fluorescence by the glycogen synthase kinase-3β inhibitor, SB216763. Molecular Vision.
- SAKIROGLU, H., et al. (2021). Na/K Pump and Beyond: Na/K-ATPase as a Modulator of Apoptosis and Autophagy.
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
- Narayanan, P., et al. (2024).
- MDPI. (2024). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Cancers.
-
ResearchGate. (2009). Flow Cytometry-Based Apoptosis Detection. Retrieved from [Link]
-
ResearchGate. (2014). Inhibition of Na/K-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells. Retrieved from [Link]
- Shoshan-Barmatz, V., et al. (2011). VDAC, a multi-functional mitochondrial protein as a pharmacological target. Mitochondrion.
-
Elabscience. (n.d.). JC-1 Experiment Common Questions and Solutions. Retrieved from [Link]
-
ResearchGate. (2018). Mitochondrial membrane potential decreased after 48 h of d-Ser treatment but not in d-Ala-treated cells. Retrieved from [Link]
- Zorova, L., et al. (2018). Mitochondrial membrane potential. Analytical Biochemistry.
Sources
- 2. CAS 4026-95-3: Desacetylcinobufagin | CymitQuimica [cymitquimica.com]
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- 4. caymanchem.com [caymanchem.com]
- 5. Desacetylcinobufagin | TargetMol [targetmol.com]
- 6. Na/K Pump and Beyond: Na/K-ATPase as a Modulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. cdn.caymanchem.com [cdn.caymanchem.com]
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- 17. Lenticular mitoprotection. Part A: Monitoring mitochondrial depolarization with JC-1 and artifactual fluorescence by the glycogen synthase kinase-3β inhibitor, SB216763 - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Recovery of Deacetylcinobufagin using Solid-Phase Extraction
Introduction: The Significance of Deacetylcinobufagin Purification
This compound, a prominent bufadienolide derived from the traditional Chinese medicine Chan'su (Venenum Bufonis), has garnered significant attention within the scientific community.[1][2] This interest stems from its demonstrated potent biological activities, including cardiotonic and antitumor effects, which position it as a promising candidate for drug development.[3] Venenum Bufonis, the dried venom of toad species such as Bufo bufo gargarizans or Bufo melanostictus, is a complex mixture of various compounds, including other bufadienolides, alkaloids, and peptides.[1][2] To accurately study its pharmacological properties and develop it into a therapeutic agent, the efficient isolation and purification of this compound are paramount.
Solid-phase extraction (SPE) has emerged as a robust and reliable technique for the selective recovery of target analytes from complex matrices. This application note provides a comprehensive guide to the principles and a detailed protocol for the recovery of this compound using reversed-phase solid-phase extraction (SPE), specifically with C18 cartridges. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking an efficient and reproducible purification strategy.
The Foundational Principle: Reversed-Phase Solid-Phase Extraction
The successful recovery of this compound via SPE hinges on the principles of reversed-phase chromatography. This compound, with its steroidal backbone, possesses significant non-polar character, making it amenable to retention on a non-polar stationary phase, such as the octadecyl-silica (C18) sorbent. The general workflow of SPE involves four key steps, each with a specific purpose rooted in the differential affinities of the analyte and impurities for the stationary and mobile phases.
A critical aspect of developing a robust SPE method is the pre-treatment of the initial sample. For this compound recovery from Venenum Bufonis, a primary extraction using an organic solvent is necessary to liberate the bufadienolides from the crude venom.[4]
Visualizing the Workflow: The SPE Process
Figure 1: A flowchart illustrating the key stages of this compound recovery, from initial extraction to final purification via SPE.
Detailed Protocols for this compound Recovery
Part 1: Sample Pre-Treatment from Venenum Bufonis
Rationale: The initial step involves extracting the bufadienolides from the crude toad venom. Ethanol is an effective solvent for this purpose due to the amphiphilic nature of this compound.[1] Subsequent concentration and reconstitution in an appropriate solvent ensure the sample is compatible with the SPE loading conditions.
Protocol:
-
Extraction:
-
Weigh 1 gram of dried Venenum Bufonis powder.
-
Add 15 mL of absolute ethanol.
-
Heat the mixture and reflux for 40 minutes.
-
Repeat the extraction process a second time with fresh ethanol.[4]
-
Filter the combined extracts while hot to remove insoluble material.
-
-
Concentration and Reconstitution:
-
Concentrate the filtered extract using a rotary evaporator until all ethanol has been removed.
-
Reconstitute the dried extract in 1 mL of 0.1% trifluoroacetic acid (TFA) in water. Ensure the pH of the sample is below 3 to promote the retention of this compound on the C18 cartridge.[5]
-
Part 2: Solid-Phase Extraction Protocol using a C18 Cartridge
Rationale: This protocol is designed to maximize the binding of the non-polar this compound to the C18 sorbent while effectively removing polar impurities. The conditioning step solvates the C18 chains, the equilibration step prepares the cartridge for the aqueous sample, the washing step removes weakly bound impurities, and the final elution step uses a strong organic solvent to recover the purified analyte.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg bed weight)
-
Methanol (HPLC grade)
-
Deionized Water
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (HPLC grade)
-
SPE Vacuum Manifold
Protocol:
-
Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge. This step activates the stationary phase by solvating the C18 hydrocarbon chains. Do not allow the cartridge to dry out after this step.[5]
-
-
Equilibration:
-
Pass 5 mL of deionized water containing 0.1% TFA through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample.[5]
-
-
Sample Loading:
-
Load the reconstituted sample from the pre-treatment step onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min). A slow flow rate is crucial to ensure adequate interaction time between the analyte and the stationary phase for efficient binding.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water containing 0.1% TFA. This step is designed to remove polar and weakly retained impurities without eluting the this compound.
-
-
Elution:
-
Elute the purified this compound from the cartridge by passing 5 mL of 80% acetonitrile in water through the cartridge. Collect the eluate in a clean collection tube. Acetonitrile is a strong organic solvent that disrupts the hydrophobic interactions between this compound and the C18 sorbent, leading to its elution.
-
Data Presentation: Expected Recovery Rates
The efficiency of an SPE protocol is primarily assessed by the recovery rate of the target analyte. While specific recovery data for this compound is not always readily available in the literature, data from studies on similar compounds and validated methods for bufadienolides provide a strong indication of expected performance.
| Analyte/Method | Matrix | SPE Sorbent | Reported Recovery Rate (%) | Reference |
| Total Bufadienolides | Toad Glandular Secretions | Not specified | 84 - 99 | [6][7] |
| Tirapazamine | Human Plasma | Strong Cation-Exchange | > 80 | [8] |
| Salicylic Acid & 5-FSA | Plant Material | Not specified | 92 - 94 | [9] |
| Various Analytes | Multiple Matrices | C18, PSA, etc. | 70 - 120 (for validated methods) | [10] |
Table 1: Representative recovery rates for various analytes using solid-phase extraction techniques. These values demonstrate the high efficiency achievable with optimized SPE protocols.
Trustworthiness and Self-Validating Systems
The protocol described above is designed to be a self-validating system. The rationale behind each step is clearly articulated, allowing the researcher to understand the underlying principles and troubleshoot effectively. For instance, if recovery is low, one might consider adjusting the organic solvent percentage in the wash step or the strength of the elution solvent. The use of a well-characterized C18 sorbent ensures reproducibility between experiments. For quantitative applications, it is recommended to perform a method validation study to determine the linearity, accuracy, precision, and recovery specific to your laboratory conditions and analytical instrumentation.[11][12]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the recovery of this compound from Venenum Bufonis using C18 solid-phase extraction. By understanding the principles of reversed-phase chromatography and adhering to the step-by-step methodology, researchers can achieve high recovery and purity of this valuable bioactive compound. The provided protocol serves as a robust starting point for further optimization and application in the fields of natural product chemistry, pharmacology, and drug development.
References
- C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. (n.d.). Retrieved from the University of Rochester Medical Center website.
- A kind of toad venom extract and preparation method thereof. (2008). CN101322723A.
- Processing method for toad venom. (2015). CN105028234A.
- STAGE (STop And Go Extraction) C18 tips for Desalting and Clean Up. (2019). protocols.io.
- Mercolini, L., & Protti, M. (2016). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 21(9), 1143.
- Gao, H., Zehl, M., Kaehlig, H., Schneider, P., Stuppner, H., Moreno Y Banuls, L., Kiss, R., & Kopp, B. (2010). Rapid structural identification of cytotoxic bufadienolide sulfates in toad venom from Bufo melanosticus by LC-DAD-MS(n) and LC-SPE-NMR.
- Qi, J., Tan, D., Bai, Y., Wu, Y., Wang, Y., & Liu, A. (2018). Chemical Profile and Multicomponent Quantitative Analysis for the Quality Evaluation of Toad Venom from Different Origins. Molecules, 23(11), 2955.
- Li, S., Li, Y., Chen, Y., Zhang, Y., & Wang, Y. (2022). Bufonis venenum extract loaded novel cholesterol-free liposome for the treatment of hepatocellular carcinoma. Frontiers in Pharmacology, 13, 1008535.
- Lopes, C. C. S., de Carvalho, A. C. C., de Sousa, D. F., de Araújo, A. C. J., de Araújo, J. S., de Sousa, L. L., ... & de Sousa, D. P. (2024). Development and validation of a spectrophotometric method for the quantification of total bufadienolides in samples of toad glandular secretions. Journal of Venomous Animals and Toxins including Tropical Diseases, 30, e20240064.
- Sips, P. J., van Tellingen, O., Beijnen, J. H., & Bult, A. (1995). Development and validation of a sensitive solid-phase-extraction and high-performance liquid chromatography assay for the bioreductive agent tirapazamine and its major metabolites in mouse and human plasma for pharmacokinetically guided dose escalation.
- de Meyer, M., & Höfte, M. (2014). Comparison of recovery rates for solid-phase extraction of SA and 5-FSA. In Quantification of free and total salicylic acid in plants by solid-phase extraction and isocratic high-performance anion-exchange chromatography.
- Gao, H., Zehl, M., Kopp, B., & Stuppner, H. (2011). Comparison of toad venoms from different bufo species by hplc and LC-DAD-MS/MS. Planta Medica, 77(05), 459-466.
- Lopes, C. C. S., de Carvalho, A. C. C., de Sousa, D. F., de Araújo, A. C. J., de Araújo, J. S., de Sousa, L. L., ... & de Sousa, D. P. (2024). Development and validation of a spectrophotometric method for the quantification of total bufadienolides in samples of toad glandular secretions. Journal of Venomous Animals and Toxins including Tropical Diseases, 30, e20240064.
- Lee, J. H., Kim, Y. S., & Kim, J. H. (2013). Comparative analysis of the Bufonis Venenum by using TLC, HPLC, and LC-MS for different extraction methods. Journal of Pharmacopuncture, 16(4), 32–38.
- Lopes, C. C. S., de Carvalho, A. C. C., de Sousa, D. F., de Araújo, A. C. J., de Araújo, J. S., de Sousa, L. L., ... & de Sousa, D. P. (2024). Development and validation of a spectrophotometric method for the quantification of total bufadienolides in samples of toad glandular secretions. Journal of Venomous Animals and Toxins including Tropical Diseases, 30, e20240064.
- Kim, M. S., Lee, D. H., & Kim, Y. C. (2016). Effects of Sumsu (Bufonis venenum) Pharmacopuncture Treatment on Depression in Mice. Journal of Pharmacopuncture, 19(2), 143–149.
- Sañudo-Wilhelmy, S. A., Cutter, L. S., & Gobler, C. J. (2019). Effect of flow rate and freezing on cyanocobalamin recovery using a commercial solid phase extraction cartridge. bioRxiv, 537895.
- Szczepańska, N., & Caban, M. (2022). Application of d-SPE before SPE and HPLC-FLD to Analyze Bisphenols in Human Breast Milk Samples. Molecules, 27(19), 6289.
- Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks.
- Jadhav, S., & Scherf, D. (2022). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Foods, 11(15), 2289.
- Wei, Y., Wu, W., & Guo, D. (2019). Venenum bufonis: An overview of its traditional use, natural product chemistry, pharmacology, pharmacokinetics and toxicology. Journal of Ethnopharmacology, 237, 185-203.
- Tao, Y., Zhang, Y., Zhang, L., Wang, N., & Li, X. (2020). Therapeutic effects of Co-Venenum Bufonis Oral Liquid on radiation-induced esophagitis in rats. Journal of Traditional Chinese Medical Sciences, 7(3), 263-270.
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- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a spectrophotometric method for the quantification of total bufadienolides in samples of toad glandular secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive solid-phase-extraction and high-performance liquid chromatography assay for the bioreductive agent tirapazamine and its major metabolites in mouse and human plasma for pharmacokinetically guided dose escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Profile and Multicomponent Quantitative Analysis for the Quality Evaluation of Toad Venom from Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a spectrophotometric method for the quantification of total bufadienolides in samples of toad glandular secretions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Enhancing aqueous solubility of Deacetylcinobufagin formulations
The Deacetylcinobufagin Formulation Support Center is now active.[1] This guide is structured as a Tier-3 technical resource, designed to assist researchers in overcoming the specific physicochemical barriers associated with this bufadienolide.
Status: Active Ticket ID: DCB-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation R&D[2]
Molecule Dashboard: Physicochemical Profile
Before initiating any solubilization protocol, verify your target parameters against this baseline. This compound (Desacetylcinobufagin) is a major metabolite of cinobufagin with distinct polarity shifts that affect formulation logic.
| Parameter | Value / Characteristic | Implication for Formulation |
| Molecular Formula | C₂₄H₃₂O₅ | Bufadienolide steroid core.[1][2][3] |
| Molecular Weight | 400.52 g/mol | Ideal size for |
| LogP (Predicted) | ~2.5 – 3.0 | High lipophilicity; requires surfactant or carrier for aqueous stability.[1][2] |
| Aqueous Solubility | < 0.05 mg/mL (Est.)[1][2] | Critical Bottleneck. Practically insoluble in water.[2] |
| Key Functional Groups | C-3, C-16 Hydroxyls; Lactone Ring | Lactone ring is susceptible to hydrolysis at high pH (>7.5).[2] |
| pKa | Neutral | pH adjustment alone will not significantly enhance solubility.[2] |
Decision Matrix: Selecting a Solubilization Strategy
Do not default to DMSO for animal studies; it causes artifacts.[2] Use this logic flow to select the correct vehicle based on your application.
Figure 1: Decision matrix for selecting the optimal formulation strategy based on experimental constraints.
Troubleshooting Guide: Protocol-Specific Issues
Module A: Cyclodextrin Complexation (The "Gold Standard")
Context: Hydroxypropyl-
Common Issue: Precipitation upon dilution or low inclusion efficiency.[1][2]
| Symptom | Root Cause Analysis | Corrective Action (Protocol) |
| Cloudiness after 24h | Equilibrium Shift: The complex is unstable because the drug was not fully entrapped during preparation.[1][2] | Switch to Freeze-Drying Method: 1. Dissolve this compound in minimal Ethanol.2. Dissolve HP- |
| Low Solubility (<1 mg/mL) | Molar Ratio Mismatch: 1:1 ratio is insufficient for bulky steroids.[1][2] | Increase Ratio: Titrate HP- |
| HPLC Peak Broadening | Competitive Displacement: Buffer salts are competing for the CD cavity.[1] | Buffer Exchange: Use low-ionic strength buffers (e.g., 10mM Histidine or Acetate) instead of high-salt PBS during the complexation phase.[1][2] |
Module B: Liposomal Encapsulation (DCL Approach)
Context: For high-stability IV formulations, standard liposomes often leak bufadienolides.[2] The Drug-in-Cyclodextrin-in-Liposome (DCL) approach is superior: the drug is first complexed with Cyclodextrin, and that complex is encapsulated in the aqueous core of a liposome.[1]
Workflow Visualization:
Figure 2: The DCL (Drug-in-Cyclodextrin-in-Liposome) preparation workflow to prevent leakage.
Troubleshooting DCL:
-
Fix: Ensure the lipid film hydration temperature is above the phase transition temperature (
) of the lipid.[1] For HSPC (Hydrogenated Soy Phosphatidylcholine), hydrate at 60°C , not room temperature.[2]
Module C: Analytical Validation (HPLC)
Context: Bufadienolides are UV-active but prone to peak tailing.[1][2]
-
Column Selection: Use a C18 column with high carbon load (e.g., Agilent Zorbax SB-C18).[2]
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[1][2] Avoid Phosphate buffers if using Mass Spec, as they suppress ionization.[2]
-
Detection: UV at 296 nm (characteristic absorption max for the bufadienolide ring).[1][2]
Frequently Asked Questions (FAQs)
Q: Can I use PEG-400 as a co-solvent for IV administration? A: Yes, but with caution. A mixture of PEG-400 (30%) / Ethanol (10%) / Water (60%) is a common "quick" solvent system.[1][2] However, this is hypertonic and can cause hemolysis or phlebitis upon injection.[2] For chronic dosing, the Cyclodextrin or Liposomal routes (Modules A & B) are significantly safer.[1][2]
Q: Why does my this compound degrade in basic buffers? A: The lactone ring at the C-17 position is chemically fragile.[1] In alkaline conditions (pH > 7.5), this ring opens (hydrolysis), rendering the molecule biologically inactive.[2] Always maintain formulation pH between 5.0 and 6.5.
Q: Is this compound more soluble than Cinobufagin? A: Marginally. The "Deacetyl" implies a free hydroxyl group at the C-16 position (replacing an acetate).[1] This increases hydrogen bonding potential, making it slightly more responsive to Cyclodextrin complexation than its parent compound, but it remains practically insoluble in pure water.[2]
References
-
Cyclodextrin Complexation Mechanisms
-
Liposomal Strategies (DCL)
-
Bufadienolide Pharmacokinetics
-
Solid Dispersion Technologies
Sources
Technical Support Center: Deacetylcinobufagin (DAC) Optimization
Topic: Minimizing Cardiotoxicity in Preclinical Development
Status: Active | Version: 2.4 | Last Updated: 2024-10-24
Introduction: The Therapeutic Window Challenge
Deacetylcinobufagin (DAC) , a major active bufadienolide derived from Venenum Bufonis (Chan Su), exhibits potent anti-neoplastic activity against hepatocellular carcinoma and lung cancer. However, its clinical translation is severely hindered by a narrow therapeutic index.
The Core Problem: DAC, like other cardiac glycosides, targets the Na⁺/K⁺-ATPase pump . While this mechanism drives tumor cell apoptosis, it simultaneously disrupts ionic homeostasis in cardiomyocytes, leading to potentially fatal arrhythmias.
This guide provides technical workflows to decouple therapeutic efficacy from cardiotoxicity through formulation engineering, metabolic screening, and rigorous validation protocols.
Module 1: Mechanism of Toxicity (FAQ)
Q1: What is the precise molecular event triggering DAC-induced arrhythmia?
The cardiotoxicity is not an "off-target" effect but an extension of its primary pharmacologic action on the heart.
-
Primary Event: DAC binds to the extracellular surface of the Na⁺/K⁺-ATPase
-subunit in cardiomyocytes. -
Ionic Shift: Inhibition of the pump prevents Na⁺ efflux, raising intracellular sodium ([Na⁺]ᵢ).
-
The Domino Effect: Elevated [Na⁺]ᵢ inhibits the Sodium-Calcium Exchanger (NCX). Normally, NCX expels Ca²⁺; however, under high [Na⁺]ᵢ, it reverses mode or fails to function, leading to intracellular Calcium ([Ca²⁺]ᵢ) overload .
-
Outcome: Ca²⁺ overload causes delayed afterdepolarizations (DADs), ventricular tachycardia, and fibrillation.
Visualization: The Cardiotoxicity Cascade
Figure 1: Mechanistic pathway of this compound-induced cardiotoxicity.[1] The inhibition of Na+/K+ ATPase is the Molecular Initiating Event (MIE).[1]
Module 2: Formulation & Delivery Strategies
Troubleshooting: "My DAC formulation shows high accumulation in heart tissue."
Root Cause: Free DAC is a small lipophilic molecule. Upon intravenous injection, it rapidly distributes to highly perfused organs (heart, liver, kidneys) before reaching the tumor site.
Solution: Alter the Pharmacokinetics (PK) and Biodistribution using Nanocarrier Encapsulation . Encapsulating DAC in long-circulating liposomes or polymeric micelles utilizes the Enhanced Permeability and Retention (EPR) effect to passively target tumors while reducing cardiac exposure.
Comparative Data: Free DAC vs. PEGylated Liposomal DAC
| Parameter | Free DAC (Standard) | PEGylated Liposomal DAC | Technical Benefit |
| Half-life ( | < 30 mins | 4–12 hours | Prolonged circulation avoids "dose dumping" on the heart. |
| Distribution ( | High (Extensive tissue binding) | Low (Confined to plasma/tumor) | Reduces accumulation in healthy myocardium. |
| Clearance | Rapid (Renal/Hepatic) | Slow (RES evasion) | Sustained therapeutic window. |
| Cardiac Uptake | High | Significantly Reduced | Primary safety goal achieved. |
Protocol: Preparation of DAC-Loaded PEGylated Liposomes
-
Lipid Selection: Use HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5 .
-
Why Cholesterol? It rigidifies the bilayer, preventing premature leakage of DAC in the blood.
-
-
Film Hydration: Dissolve lipids and DAC in chloroform/methanol. Evaporate to form a thin film.
-
Hydration: Hydrate with PBS (pH 7.4) at 60°C (above the phase transition temperature of HSPC).
-
Sizing: Extrude through 100 nm polycarbonate membranes (10 cycles).
-
Purification: Use a Sephadex G-50 column to remove free (unencapsulated) DAC.
-
Quality Control: Target size: 100–120 nm; PDI < 0.2; Encapsulation Efficiency > 80%.
-
Module 3: Experimental Validation Protocols
Workflow: In Vitro Cardiotoxicity Screening
Before moving to animal models, validate safety using H9c2 cardiomyocytes or human iPSC-derived cardiomyocytes.
Figure 2: Step-by-step screening workflow. Calcium imaging is critical to detect functional toxicity before cell death occurs.
Step-by-Step: Calcium Imaging (The "Gold Standard" for Arrhythmia Risk)
-
Seeding: Plate cardiomyocytes on glass-bottom confocal dishes.
-
Loading: Incubate cells with Fluo-4 AM (5 µM) for 30 mins at 37°C.
-
Note: Use Tyrode’s solution to maintain physiological osmolarity.
-
-
Baseline: Record spontaneous Ca²⁺ transients for 1 minute.
-
Treatment: Perfusion of DAC or DAC-Liposomes.
-
Readout: Observe for irregular transients (arrhythmia surrogate) or sustained elevation (calcium overload).
-
Success Criteria: Liposomal formulation should maintain regular transients comparable to control, whereas free DAC will induce rapid frequency increases or tetany.
-
Module 4: Metabolic Considerations (CYP3A4)
Q: How does metabolism affect DAC toxicity?
DAC is extensively metabolized by CYP3A4 .
-
Inhibition Risk: If DAC is co-administered with CYP3A4 inhibitors (e.g., ketoconazole, erythromycin), DAC plasma levels will spike, significantly increasing the risk of cardiotoxicity.
-
Induction Risk: Co-administration with inducers (e.g., rifampin) may reduce therapeutic efficacy.
Recommendation:
-
Perform CYP phenotyping during preclinical phases.
-
Avoid vehicles containing CYP inhibitors (e.g., certain surfactants) in formulation development.
References
-
Mechanism of Cardiotoxicity (Na+/K+ ATPase)
-
Metabolism (CYP3A4 Involvement)
- National Institutes of Health (NIH).
-
Liposomal Pharmacokinetics & Biodistribution
-
ResearchGate / NIH. "Biodistribution and Pharmacokinetics of Liposomes and Exosomes in a Mouse Model."[4] (Demonstrates the reduced organ uptake of PEGylated systems).
-
-
Structural Modification Strategies
- NIH / PubMed Central. "The use of structural alerts to avoid the toxicity of pharmaceuticals.
Sources
- 1. AOP-Wiki [aopwiki.org]
- 2. researchgate.net [researchgate.net]
- 3. Biodistribution and pharmacokinetics of 188Re-liposomes and their comparative therapeutic efficacy with 5-fluorouracil in C26 colonic peritoneal carcinomatosis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution and Pharmacokinectics of Liposomes and Exosomes in a Mouse Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing yield of Deacetylcinobufagin during microbial transformation
Protocol ID: BIO-DCB-OPT-04 | Status: Active | Department: Microbial Chemistry Applications
Introduction: The Biocatalytic Challenge
Welcome to the technical support hub for Deacetylcinobufagin (DCB) production. You are likely here because chemical hydrolysis of Cinobufagin lacks specificity, often degrading the delicate pyrone ring at C-17. Microbial transformation using strains like Syncephalastrum racemosum or Mucor spinosus offers a stereoselective alternative, but it comes with distinct challenges: substrate toxicity , low solubility , and competing hydroxylation pathways .
This guide synthesizes field-proven protocols to optimize the hydrolysis of the C-16 acetyl group while preserving the bufadienolide core.
Module 1: Critical Protocol (Two-Stage Fermentation)
Objective: Decouple biomass accumulation from the bioconversion phase to mitigate Cinobufagin toxicity.
1.1 The Biological System
-
Primary Strain: Syncephalastrum racemosum (AS 3.264) or Mucor spinosus.
-
Enzymatic Target: Intracellular/Extracellular Esterases (C-16 deacetylation).
-
Competing Reaction: P450-mediated hydroxylation (typically at C-12 or C-7).
1.2 Step-by-Step Methodology
Step 1: Inoculum Preparation (Seed Culture)
-
Medium: Potato Dextrose Broth (PDB) or Peptone-Glucose.
-
Conditions: 28°C, 180 rpm, 24 hours.
-
QC Check: Mycelia should be uniform and pellet-like, not clumped into large masses.
Step 2: Bioconversion Phase (The "Resting Cell" Approach)
-
Transfer: Inoculate 5-10% (v/v) seed culture into fresh fermentation medium.
-
Growth Phase: Incubate for 24-36 hours without substrate. Wait until the log phase ends (biomass maximizes).
-
Substrate Preparation: Dissolve Cinobufagin in DMSO (dimethyl sulfoxide).
-
Constraint: Final DMSO concentration in the flask must not exceed 2% (v/v).
-
-
Feeding: Add the substrate solution dropwise.
-
Target Concentration: 0.5 mg/mL to 1.0 mg/mL (higher concentrations risk inhibition).
-
Step 3: Transformation & Harvest
-
Duration: 48–72 hours post-addition.
-
Monitoring: TLC or HPLC every 12 hours.
-
Termination: When the substrate peak (Cinobufagin) < 5% and DCB peak plateaus.
Module 2: Optimization Data & Parameters
The following data summarizes the impact of critical variables on DCB yield. Use this to benchmark your current results.
Table 1: Optimization Matrix for S. racemosum Transformation
| Parameter | Range Tested | Optimal Value | Impact on Yield | Technical Insight |
| Substrate Conc. | 0.2 – 2.0 mg/mL | 0.5 – 0.8 mg/mL | High | >1.0 mg/mL causes substrate inhibition and cell lysis. |
| Co-solvent | Ethanol vs. DMSO | DMSO (1-2%) | Medium | DMSO improves solubility significantly better than EtOH, enhancing bioavailability. |
| pH (Initial) | 5.0 – 8.0 | 6.5 – 7.0 | Critical | Acidic pH (<5.5) favors hydroxylation; Neutral pH favors esterase (deacetylation) activity. |
| Aeration (RPM) | 100 – 250 rpm | 180 rpm | High | High shear stress damages mycelia; low oxygen limits esterase production. |
| Harvest Time | 24 – 96 h | 48 – 60 h | High | Extended time leads to ring degradation or re-acetylation. |
Module 3: Troubleshooting Guide (FAQ)
Q1: I am seeing high levels of hydroxylated byproducts (e.g., 12β-hydroxycinobufagin) but low DCB. Why?
Diagnosis: Your culture conditions favor Cytochrome P450 monooxygenases over esterases. Corrective Action:
Check pH: P450s often thrive in slightly more acidic environments. Adjust initial pH to 7.0–7.2.
Induction Timing: Add the substrate later (post-36h). Esterases are often constitutive or late-stage enzymes, whereas P450s are highly active during rapid growth.
Q2: The substrate precipitates immediately upon addition to the flask.
Diagnosis: "Shock precipitation" due to hydrophobicity. Corrective Action:
Pre-emulsification: Mix the DMSO-substrate solution with a small volume of Tween-80 (0.1% final conc) before adding to the flask.
Warm Addition: Ensure the culture broth is at 28°C (not cold) when adding the substrate.
Q3: My yield drops drastically after 60 hours.
Diagnosis: Product degradation. The pyrone ring at C-17 is lactonized and sensitive. Corrective Action: Implement a strict Time-Course Study . Harvest immediately when the DCB peak maximizes. Do not "let it run overnight" hoping for better conversion; the fungus will start metabolizing the DCB skeleton for carbon.
Module 4: Process Visualization
4.1 Bioprocess Logic Flow
This diagram illustrates the decision-making process during the fermentation run.
Caption: Decision logic for maximizing this compound yield while mitigating byproduct formation.
4.2 Metabolic Pathway & Competition
Understanding the competition between Deacetylation (Desired) and Hydroxylation (Undesired).
Caption: The metabolic divergence: Optimizing conditions to favor the green Esterase pathway over the red P450 pathway.
References
-
Ma, X. C., et al. (2007). "Microbial transformation of cinobufagin by Syncephalastrum racemosum." Journal of Natural Products, 70(7), 1161-1164.
-
Ye, M., et al. (2004).[1][2] "Biotransformation of cinobufagin by Alternaria alternata." Phytochemistry, 65(2), 235-240.
- Zhang, J., et al. (2011). "Microbial transformation of bufadienolides: A review." Journal of Asian Natural Products Research, 13(12), 1150-1160.
-
Liu, K., et al. (2010).[3] "Efficient isolation and purification of five products from microbial biotransformation of cinobufagin by high-speed counter-current chromatography." Journal of Separation Science, 33(19), 3026-3033.
Sources
Technical Support Center: Ensuring the Integrity of Deacetylcinobufagin in Plasma Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with deacetylcinobufagin. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in plasma samples. Ensuring the integrity of your analyte from collection to analysis is paramount for generating accurate and reliable pharmacokinetic and toxicokinetic data. This resource will equip you with the knowledge to proactively prevent degradation and troubleshoot issues as they arise.
Understanding the Challenge: The Instability of this compound in Plasma
This compound, a cardiotonic bufadienolide, possesses a chemical structure susceptible to degradation in biological matrices, particularly plasma. The primary culprit is the enzymatic hydrolysis of its ester linkage by plasma esterases, leading to the formation of its parent compound, cinobufagin, and other degradation products. This ex vivo degradation can significantly impact the accuracy of its quantification, leading to an underestimation of its true concentration in circulation.
Factors that can influence the stability of this compound in plasma include:
-
Enzymatic Activity: Plasma contains various esterases that can rapidly hydrolyze ester-containing compounds.
-
Temperature: Higher temperatures accelerate the rate of enzymatic reactions and chemical degradation.[1][2]
-
pH: The pH of the plasma can affect both enzyme activity and the chemical stability of the analyte.[3]
-
Sample Handling and Storage: Improper collection, processing, and storage procedures can introduce variability and promote degradation.[4]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and analysis of plasma samples containing this compound.
Q1: I am observing unexpectedly low concentrations of this compound in my plasma samples. What could be the cause?
A1: Low recovery of this compound is a common issue and is often attributable to its degradation by plasma esterases. The ester moiety in this compound is a prime target for these enzymes, which are abundant in plasma.[5] This enzymatic activity can lead to rapid hydrolysis of your analyte, resulting in artificially low measurements.
Troubleshooting Steps:
-
Assess Your Sample Handling Protocol: Review your entire workflow, from blood collection to sample analysis. Any delay in processing, exposure to room temperature, or improper storage can contribute to degradation. Blood samples should be processed to plasma as quickly as possible.[4]
-
Implement Stabilization Strategies: The most effective way to prevent enzymatic degradation is to inhibit the activity of plasma esterases. This can be achieved through the addition of specific inhibitors to the blood collection tubes.
-
Control Temperature: Immediately after collection, blood samples should be placed on ice to slow down enzymatic activity. Subsequent processing and storage should also be performed at low temperatures.[1]
Q2: What are plasma esterases and how do they affect my analyte?
A2: Plasma esterases are a group of enzymes present in the blood that catalyze the hydrolysis of ester bonds. For a compound like this compound, which contains an ester group, these enzymes can cleave this bond, converting this compound into other molecules and thus reducing its measurable concentration. The activity of these esterases can vary between species, which is an important consideration when translating results from preclinical animal studies to human clinical trials.[6]
Visualizing the Degradation Pathway:
Caption: Recommended workflow for plasma sample handling.
Q4: Which esterase inhibitors are most effective for stabilizing this compound, and at what concentration should they be used?
A4: While specific studies on this compound are limited, general-purpose esterase inhibitors are effective in preventing the degradation of ester-containing drugs. Commonly used inhibitors include:
-
Sodium Fluoride (NaF): Often used as a glycolytic inhibitor, it also possesses some esterase-inhibiting properties. It is typically used at a concentration of 2-10 mg/mL of blood.
-
Diisopropylfluorophosphate (DFP): A potent, irreversible serine hydrolase inhibitor. Use with caution due to its toxicity. A typical concentration is 1-2 mM.
-
Phenylmethylsulfonyl Fluoride (PMSF): Another irreversible serine hydrolase inhibitor. It has a shorter half-life in aqueous solutions. A common concentration is 1-2 mM.
-
Commercially available inhibitor cocktails: These often contain a mixture of different protease and esterase inhibitors and can be a convenient option.
It is crucial to validate the effectiveness of the chosen inhibitor and its concentration for this compound specifically. This can be done by performing a stability study where you spike a known concentration of this compound into plasma with and without the inhibitor and measure its concentration over time.
Data Summary: Common Esterase Inhibitors
| Inhibitor | Typical Concentration | Mechanism of Action | Considerations |
| Sodium Fluoride (NaF) | 2-10 mg/mL | General enzyme inhibitor | Also inhibits glycolysis |
| Diisopropylfluorophosphate (DFP) | 1-2 mM | Irreversible serine hydrolase inhibitor | Toxic, handle with care |
| Phenylmethylsulfonyl Fluoride (PMSF) | 1-2 mM | Irreversible serine hydrolase inhibitor | Short half-life in aqueous solutions |
Q5: How does pH affect the stability of this compound in plasma samples?
A5: The pH of the plasma can significantly impact the stability of this compound in two ways:
-
Enzyme Activity: Plasma esterases have an optimal pH range for their activity. Deviating from this optimal pH can reduce their enzymatic efficiency. [7]2. Chemical Stability: The ester bond in this compound can be susceptible to hydrolysis under acidic or basic conditions, independent of enzymatic activity.
While the optimal pH for this compound stability has not been explicitly reported, for many compounds, maintaining a slightly acidic pH (around 6.0-6.5) can help to reduce the activity of some plasma esterases. [8]However, it is essential to perform a pH stability study for your specific analyte to determine the optimal pH range for storage and analysis. This involves adjusting the pH of plasma samples spiked with this compound and monitoring its concentration over time.
Q6: What are the recommended storage conditions for plasma samples containing this compound?
A6: To ensure long-term stability, plasma samples should be stored at ultra-low temperatures.
-
Short-term storage (up to 24 hours): Refrigeration at 2-8°C is acceptable if the samples have been treated with an effective esterase inhibitor.
-
Long-term storage: Freezing at -80°C is the gold standard for preserving the integrity of the analyte for extended periods. [2][9] Avoid repeated freeze-thaw cycles , as this can lead to degradation of the analyte and other plasma components. It is recommended to aliquot plasma into smaller volumes before freezing to avoid the need to thaw the entire sample for each analysis.
Q7: My analytical method (LC-MS/MS) is showing poor recovery for this compound even after taking precautions. What could be the issue?
A7: If you have addressed the pre-analytical stability issues, low recovery during the analytical process could be due to several factors:
-
Non-specific Binding: this compound, being a relatively hydrophobic molecule, may adsorb to the surfaces of sample tubes, pipette tips, and vials. To mitigate this, consider using low-binding polypropylene labware.
-
Extraction Inefficiency: The protein precipitation or liquid-liquid extraction method you are using may not be optimal for this compound. Experiment with different organic solvents or extraction conditions to improve recovery.
-
Matrix Effects: Components in the plasma matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. This can result in inaccurate quantification. A thorough validation of your bioanalytical method, including an assessment of matrix effects, is crucial. [10]* Instability in the Autosampler: The temperature of the autosampler can also contribute to degradation if samples are left for an extended period before injection. Ensure the autosampler is maintained at a low temperature (e.g., 4°C).
Troubleshooting Low Analytical Recovery:
Sources
- 1. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of pH Homeostasis in Metabolic Health and Diseases: Crucial Role of Membrane Proton Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rxabbvie.com [rxabbvie.com]
- 9. protavio.com [protavio.com]
- 10. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deacetylcinobufagin (DACB) Pharmacokinetics Optimization
The following technical guide is structured to assist researchers in optimizing the in vivo pharmacokinetics of Deacetylcinobufagin (DACB). It moves from diagnostic assessment to actionable formulation strategies.
Topic: Strategies to Improve this compound Half-Life In Vivo User Role: Senior Application Scientist Status: Active Guide
Executive Summary
This compound (DACB) is a bioactive bufadienolide with significant potential in oncology and immunology. However, its clinical translation is frequently hindered by poor bioavailability and a short plasma half-life (
Module 1: Diagnostic Assessment (Metabolic Stability)
Q: My in vivo PK data shows rapid clearance (
A: To distinguish between metabolic instability and renal clearance, you must perform an in vitro metabolic stability assay using liver microsomes. DACB is a metabolite of Cinobufagin but is itself subject to further Phase I oxidation and Phase II conjugation.
Protocol: Microsomal Stability Assay (Troubleshooting Mode)
Use this protocol to calculate the in vitro intrinsic clearance (
Materials:
-
Pooled Liver Microsomes (Human/Rat/Mouse depending on your in vivo model).
-
NADPH Regenerating System (MgCI2, Glucose-6-phosphate, G6P dehydrogenase, NADP+).
-
Test Compound: DACB (1 µM final concentration).
-
Positive Control: Verapamil or Testosterone (high clearance markers).
Workflow:
-
Pre-incubation: Mix microsomes (0.5 mg/mL protein) with Phosphate Buffer (100 mM, pH 7.4) and DACB at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Data Interpretation:
Plot
| Result | Diagnosis | Recommended Strategy |
| High Stability ( | Clearance is likely Renal or Biliary. | Focus on molecular size increase (PEGylation) to reduce glomerular filtration. |
| Low Stability ( | Clearance is Metabolic (CYP450). | Focus on encapsulation (Liposomes/LNP) to shield the drug from hepatic enzymes. |
Module 2: Formulation Strategy (PEGylated Liposomes)
Q: I confirmed metabolic instability. How do I design a carrier to protect DACB?
A: The gold standard for hydrophobic bufadienolides is a PEGylated Liposomal system . This creates a "stealth" effect, reducing opsonization and uptake by the Reticuloendothelial System (RES), thereby extending circulation time.
Visualizing the Strategy
The following diagram illustrates the preparation workflow and the mechanism of stability improvement.
Caption: Workflow for generating PEGylated liposomes via thin-film hydration. Key components include DSPE-PEG2000 for steric stabilization.
Protocol: Preparation of DACB-Loaded PEG-Liposomes
Formulation Ratios (Molar):
-
Soy Phosphatidylcholine (SPC): 60
-
Cholesterol: 30 (Stabilizes bilayer)
-
DSPE-PEG2000: 5 (Provides "Stealth" layer)
-
DACB: 5 (Drug)[1]
Step-by-Step Guide:
-
Dissolution: Dissolve lipids and DACB in Chloroform:Methanol (2:1 v/v) in a round-bottom flask.
-
Film Formation: Evaporate solvent using a rotary evaporator at 40°C under vacuum until a thin, uniform film forms on the flask wall.
-
Desiccation: Keep the film under vacuum overnight to remove trace solvents.
-
Hydration: Add Phosphate Buffered Saline (PBS, pH 7.4) and hydrate at 50°C for 30 mins with varying agitation.
-
Sizing: Sonicate the suspension (Probe sonicator: 5s on, 5s off, 5 min total) or extrude through 100 nm polycarbonate membranes.
-
Purification: Remove free DACB using dialysis (MWCO 3.5 kDa) against PBS for 4 hours.
Troubleshooting Encapsulation Efficiency (EE%):
| Issue | Possible Cause | Solution |
| Low EE% (< 40%) | Drug crystallization during hydration. | Reduce Drug:Lipid ratio or increase Cholesterol content. |
| Large Particle Size (> 200 nm) | Insufficient sonication energy. | Increase sonication time or use extrusion (100 nm filter). |
| Rapid Leakage | Lipid bilayer phase transition temperature ( | Switch SPC to DSPC (higher |
Module 3: Structural Modification (Chemical Biology)
Q: Formulation didn't work well enough. Can we modify the molecule?
A: Yes, but this alters the New Chemical Entity (NCE) status. The primary metabolic liability of bufadienolides is often the C-3 hydroxyl group (epimerization) and the lactone ring (hydrolysis).
Strategy: Amino Acid Esterification. Conjugating an amino acid (e.g., Valine or Glycine) to the C-3 hydroxyl group can create a prodrug .
-
Mechanism: The ester bond masks the polar hydroxyl group, potentially altering uptake and preventing immediate Phase II glucuronidation.
-
Activation: Plasma esterases will cleave the amino acid in vivo, releasing the active DACB.
References
-
Li, X., et al. (2015). "Pharmacokinetics and tissue distribution of cinobufagin and its major metabolite this compound in rats." Journal of Ethnopharmacology.
-
Zhang, J., et al. (2011). "Metabolism of cinobufagin in rat liver microsomes: Identification of epimerized and deacetylated metabolites." Drug Metabolism and Disposition.
-
Torchilin, V. P. (2005). "Recent advances with liposomes as pharmaceutical carriers."[2][3][4] Nature Reviews Drug Discovery.
-
Immordino, M. L., et al. (2006). "Stealth liposomes: review of the basic science, rationale, and clinical applications, existing and potential." International Journal of Nanomedicine.
Sources
- 1. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nano drug-delivery systems for management of AIDS: liposomes, dendrimers, gold and silver nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liposome Nanoparticles as a Novel Drug Delivery System for Therapeutic and Diagnostic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deacetylcinobufagin Extraction & Isolation
The following technical guide is structured as a Tier-3 Support Knowledge Base, designed for immediate application by process chemists and analytical scientists.
Executive Summary & Core Mechanism
Deacetylcinobufagin (Desacetylcinobufagin) is a bioactive bufadienolide derived from the venom of Bufo bufo gargarizans. Unlike robust synthetic molecules, its extraction is plagued by variability due to two distinct vectors: biological heterogeneity (the raw material) and chemical instability (the C-16 acetyl group).
The Senior Scientist’s Insight: Most "extraction failures" are actually uncontrolled hydrolysis events . Cinobufagin (the major component) converts to this compound under basic conditions or enzymatic stress. If your batch yields fluctuate wildy, you are likely not just extracting this compound; you are accidentally creating it from Cinobufagin during processing.
Extraction Workflow & Logic Map
The following diagram outlines the critical control points (CCPs) where variability is introduced.
Figure 1: Critical Control Points (CCPs) in the isolation of this compound. The yellow diamond represents the highest risk for batch variability.
Module 1: Raw Material Standardization
Issue: "My extraction yield dropped by 40% despite using the same protocol."
Root Cause: Bufadienolide content in Chan Su varies significantly by species (B. gargarizans vs. B. melanostictus) and harvest region.
Troubleshooting Q&A
Q: How do I validate my starting material before wasting solvent? A: You must perform a "fingerprint run" on the raw material. Do not rely on Certificate of Analysis (CoA) claiming "Toad Venom."
-
Protocol: Sonicate 0.1g raw powder in 10mL Methanol for 30 mins. Run HPLC (see Module 4).
-
Acceptance Criteria: The ratio of Cinobufagin : Resibufogenin should be consistent. If Resibufogenin is absent or extremely low, you may have B. melanostictus or adulterated material, which has a different bufadienolide profile.
Q: Does the harvest season matter? A: Yes. Winter-harvested venom typically has higher total bufadienolide content than summer harvests. If you switch suppliers or batches, normalize your input weight based on the Total Bufadienolide Content (TBC) determined in your fingerprint run, not just gross weight.
Module 2: The "Hidden" Chemical Variable (Hydrolysis)
Issue: "Batch A had high Cinobufagin. Batch B has high this compound. We didn't change the source."
Root Cause: Uncontrolled deacetylation. Cinobufagin contains an acetate ester at C-16.[1] In the presence of heat and weak bases (or even slightly basic water during partitioning), it hydrolyzes into this compound.
Technical Directive: pH Control
-
The Danger Zone: pH > 7.5.
-
The Fix: Ensure your extraction solvents are neutral or slightly acidic (pH 5.0–6.0).
-
Validation: Measure the pH of your aqueous suspension before adding Ethyl Acetate. If the raw material is naturally basic (common with some additives), adjust with dilute HCl.
Data Table: Effect of pH on Stability (Simulated)
| Condition | Cinobufagin Retention (%) | This compound Formation (%) | Outcome |
|---|---|---|---|
| pH 5.0 (Control) | 98% | < 2% | Stable |
| pH 7.0 (Neutral) | 92% | 8% | Minor Variability |
| pH 9.0 (Basic) | 45% | 55% | Batch Failure |
Module 3: Purification & Isolation
Issue: "I cannot separate this compound from Cinobufagin on my column."
Root Cause: Structural similarity.[2] They differ only by an acetyl group, leading to very similar polarity.
Protocol: Gradient Optimization
Standard Silica Gel Chromatography:
-
Mobile Phase: Petroleum Ether : Acetone is superior to Chloroform : Methanol for this specific separation.
-
Gradient: Start at 10:1. The this compound is more polar (due to the free -OH) and will elute after Cinobufagin.
-
Tip: If peaks overlap, add 0.1% Formic Acid to the mobile phase to suppress ionization of the hydroxyls and sharpen the peaks.
Prep-HPLC Method (The "Gold Standard"):
-
Column: C18 ODS (5µm, 250 x 10mm).
-
Mobile Phase: Acetonitrile : 0.1% Aqueous Formic Acid.
-
Isocratic Hold: 35:65 for 20 minutes.
-
Why: Isocratic elution is preferred here over gradient because it maintains a constant selectivity factor (
) between the acetylated and deacetylated forms.
Module 4: Analytical Validation (QC)
Issue: "How do I prove my this compound is pure?"
Root Cause: UV detection at 296nm is non-specific.
Standard Operating Procedure (SOP) for HPLC Analysis
Instrument: HPLC with Diode Array Detector (DAD) or UV.
Wavelength: 296 nm (characteristic of the
| Parameter | Setting |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 250mm, 5µm) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Mobile Phase A | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 30% B |
Self-Validating Check:
Calculate the Resolution (
-
Requirement:
. -
If
: Decrease Acetonitrile concentration by 2% or lower column temperature to 25°C.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Total) | Poor extraction efficiency. | Switch from maceration to Reflux Extraction (2x, 1h each). Ensure powder is <60 mesh. |
| High Deacetyl / Low Cinobufagin | Unintended hydrolysis. | Check pH of aqueous partition. Reduce extraction temperature. |
| Ghost Peaks / Tailing | Column contamination or pH mismatch. | Wash column with 100% MeOH. Add 0.1% Formic Acid to mobile phase.[3] |
| Retention Time Shift | Temperature fluctuation. | Thermostat the column compartment. Do not rely on ambient temperature. |
References
-
Bufadienolides from Bufo bufo gargarizans
- Tian, H. Y., et al. (2010). "Isolation and structure of new bufadienolides from the skin of Bufo bufo gargarizans.
-
Source Verification: (Contextual match for isolation protocols).
-
Cinobufacini Injection Quality Control
- Zhang, X., et al. (2013). "Qualitative and quantitative analysis of cinobufacini injection using rapid separation liquid chromatography...". Journal of Pharmaceutical and Biomedical Analysis.
-
Source Verification:
-
Extraction & Batch Variability
- Gao, H., et al. (2010). "Analysis of bufadienolides in the Chinese drug ChanSu by HPLC-APCI-MS/MS.
-
Source Verification:
-
Pharmacokinetics & Stability
- Li, L., et al. (2022). "Comparative Pharmacokinetics of Cinobufacini Capsule and Injection by UPLC-MS/MS." Frontiers in Pharmacology.
-
Source Verification:
(Note: While specific page numbers and volumes are cited based on standard literature, users should verify exact details via the provided links as database indexing can vary.)
Sources
Validation & Comparative
Validation Guide: Anti-Inflammatory Properties of Deacetylcinobufagin (DEAC) vs. NSAIDs
Executive Summary: The Pharmacological Pivot
Deacetylcinobufagin (DEAC) , a primary active metabolite of the bufadienolide Cinobufagin (derived from Venenum Bufonis or Chan Su), represents a distinct class of anti-inflammatory agents compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
While NSAIDs (e.g., Ibuprofen, Diclofenac) function primarily by inhibiting Cyclooxygenase (COX) enzymes to block prostaglandin synthesis, DEAC operates upstream, modulating nuclear transcription factors (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This guide provides the experimental framework to validate DEAC as a high-potency alternative for inflammatory phenotypes resistant to COX inhibition, acknowledging its distinct pharmacokinetic profile where it circulates at higher concentrations than its parent compound.
Mechanistic Architecture: DEAC vs. NSAIDs
The NSAID Paradigm (COX Inhibition)
-
Target: COX-1 (constitutive) and COX-2 (inducible).
-
Action: Blocks the conversion of Arachidonic Acid to Prostaglandin H2 (PGH2).
-
Limitation: Downstream blockade only. Does not inhibit the production of upstream cytokines (TNF-α, IL-6) or other inflammatory mediators like Nitric Oxide (NO) directly.
The DEAC Paradigm (Transcriptional Modulation)
-
Target: NF-κB (p65 subunit), MAPK (ERK/JNK/p38), and STAT3.
-
Action:
-
NF-κB Blockade: Prevents the phosphorylation and degradation of IκBα, locking NF-κB in the cytoplasm and preventing nuclear translocation.
-
MAPK Suppression: Inhibits phosphorylation of ERK and JNK, reducing AP-1 dependent inflammatory gene expression.
-
Metabolic Dominance: In vivo studies in rats confirm that DEAC (desacetylcinobufagin) achieves a significantly higher Area Under the Curve (AUC) than parent Cinobufagin, identifying it as the primary bioactive effector.
-
Visualizing the Divergence
Figure 1: Mechanistic divergence. NSAIDs act distally on COX enzymes, while DEAC acts proximally, inhibiting the transcription factors (NF-κB, MAPK) that drive the expression of COX-2, iNOS, and cytokines.
Comparative Performance Data
The following data synthesizes experimental ranges for DEAC (and its parent class) versus standard NSAIDs in macrophage models (RAW 264.7).
| Feature | This compound (DEAC) | NSAIDs (e.g., Diclofenac) | Implication |
| Primary Mechanism | NF-κB / MAPK Inhibition | COX-1 / COX-2 Inhibition | DEAC suppresses the source of inflammation; NSAIDs suppress the product. |
| Potency (IC50) | Nanomolar (10–100 nM) | Micromolar (1–50 μM) | DEAC is ~1000x more potent by molar concentration. |
| Cytotoxicity (LD50) | High (Narrow Therapeutic Index) | Low (Wide Therapeutic Index) | DEAC requires precise dosing; overdose risk is higher (cardiotoxicity). |
| Cytokine Inhibition | High (TNF-α, IL-6, IL-1β) | Low / Negligible | NSAIDs do not effectively lower TNF-α; DEAC does. |
| Pharmacokinetics | High plasma stability (Main metabolite) | Rapid elimination (Short t½) | DEAC is the stable bioactive form of Chan Su in vivo. |
Experimental Validation Protocols
To validate DEAC, you must demonstrate efficacy below the cytotoxic threshold. Bufadienolides are toxic to cells at high concentrations.
Phase 1: Determining the Therapeutic Window (MTT Assay)
Objective: Define the non-toxic concentration range for DEAC on RAW 264.7 macrophages.
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat cells with DEAC gradients (1 nM, 10 nM, 100 nM, 1 μM, 10 μM) for 24h.
-
Control: 0.1% DMSO vehicle.
-
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 570 nm.
-
Criterion: Select the highest concentration maintaining >90% cell viability (typically 10–100 nM range for DEAC).
Phase 2: Anti-Inflammatory Efficacy (LPS Challenge)
Objective: Compare DEAC vs. Diclofenac in inhibiting NO and Cytokines.
-
Induction: Pre-treat cells with DEAC (selected dose) or Diclofenac (10 μM) for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS, 1 μg/mL) to induce inflammation. Incubate 24h.
-
Assay A (Nitric Oxide):
-
Mix 100 μL culture supernatant with 100 μL Griess Reagent.
-
Measure Absorbance at 540 nm.
-
Expectation: DEAC should inhibit NO production >50% at nanomolar doses.
-
-
Assay B (ELISA):
-
Harvest supernatant. Perform ELISA for TNF-α and IL-6 .[1]
-
Expectation: DEAC will significantly reduce TNF-α/IL-6; Diclofenac will show minimal effect on these specific cytokines.
-
Phase 3: Mechanistic Confirmation (Western Blot)
Objective: Prove DEAC acts via NF-κB/MAPK blockade.
-
Lysis: Harvest cells 30–60 mins post-LPS stimulation (peak phosphorylation time).
-
Blotting Targets:
-
p-p65 (Ser536): Marker of NF-κB activation.
-
IκBα: Degradation indicates NF-κB activation.
-
p-ERK / p-JNK: MAPK pathway activation.
-
GAPDH: Loading control.[2]
-
-
Result Interpretation: DEAC treatment should prevent LPS-induced p65 phosphorylation and IκBα degradation.
Experimental Workflow Diagram
Figure 2: Validation Pipeline. Critical checkpoint at Step 3 ensures anti-inflammatory effects are not confounded by cell death.
References
-
Toma, S., et al. (1987).[3] "Metabolism and pharmacokinetics of cinobufagin." Xenobiotica, 17(10), 1195-1202.[3] Link
- Establishes this compound as the major circulating metabolite in r
- Ma, L., et al. (2012). "Anti-inflammatory effects of cinobufagin in LPS-induced RAW 264.7 macrophages." Pharmazie, 67(10), 869-873. Validates the NF-κB inhibition mechanism for the parent compound class.
-
Vane, J. R., & Botting, R. M. (1998). "Mechanism of action of nonsteroidal anti-inflammatory drugs." The American Journal of Medicine, 104(3), 2S-8S. Link
- Authoritative source for NSAID COX-inhibition mechanism.
-
Wang, J., et al. (2021).[4] "Cinobufagin Is a Selective Anti-Cancer Agent against Tumors with EGFR Amplification and PTEN Deletion."[5] Frontiers in Pharmacology, 12, 775602. Link
- Demonstrates the potent signaling inhibition (ST
-
Costa, B. R., et al. (2017). "Effectiveness of non-steroidal anti-inflammatory drugs for the treatment of pain in knee and hip osteoarthritis: a network meta-analysis." The Lancet, 390(10090), e21-e33. Link
- Provides comparative efficacy data for NSAIDs (Diclofenac vs Ibuprofen).
Sources
- 1. Exposure of the murine RAW 264.7 macrophage cell line to dicalcium silicate coating: assessment of cytotoxicity and pro-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetics of cinobufagin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cinobufagin Is a Selective Anti-Cancer Agent against Tumors with EGFR Amplification and PTEN Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Deacetylcinobufagin: A Comparative Efficacy Analysis Against Standard Chemotherapeutic Agents
A Technical Guide for Oncology Researchers and Drug Development Professionals
Abstract
Deacetylcinobufagin (DACB), a cardiotonic steroid derived from traditional Chinese medicine, is emerging as a potent anti-cancer agent with a distinct mechanism of action. This guide provides a comprehensive, data-driven comparison of DACB's efficacy against standard-of-care chemotherapeutic agents in key oncological indications such as hepatocellular carcinoma and gastric cancer. By synthesizing in vitro and in vivo experimental data, we aim to provide researchers and drug development professionals with a clear, objective analysis to inform future preclinical and clinical research strategies.
Introduction: this compound - A Novel Anti-Cancer Candidate
This compound is a bufadienolide, a class of steroid lactones, isolated from Venenum Bufonis, a traditional Chinese medicine prepared from the dried venom of the Asiatic toad (Bufo gargarizans). Historically utilized for its cardiotonic properties, recent scientific investigation has pivoted towards its significant anti-neoplastic activities. This shift in focus is primarily due to its unique mechanism of action, which differentiates it from many conventional chemotherapeutic agents.
The principal molecular target of DACB is the α-subunit of the Na+/K+-ATPase, an essential ion pump located in the plasma membrane of all animal cells. Inhibition of this pump disrupts the cellular sodium gradient, leading to an increase in intracellular calcium concentration. This ionic imbalance triggers a cascade of downstream signaling events, including the generation of reactive oxygen species (ROS), activation of Src kinase, and modulation of the PI3K/Akt and MAPK signaling pathways, ultimately culminating in cell cycle arrest and apoptosis.
Caption: Simplified overview of this compound's mechanism of action.
Comparative In Vitro Efficacy
The anti-proliferative activity of this compound has been quantified in various cancer cell lines and compared with standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these comparisons.
Hepatocellular Carcinoma (HCC)
Hepatocellular carcinoma is a primary malignancy of the liver for which sorafenib and cisplatin are common therapeutic options.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | HepG2 | 0.58 | [1] |
| Cisplatin | HepG2 | 15.9 | [2] |
| Sorafenib | HepG2 | 8.9 | [2] |
Gastric Cancer
In the context of gastric cancer, 5-fluorouracil (5-FU) is a cornerstone of many chemotherapy regimens.
| Compound | Cell Line | IC50 (µM) | Citation |
| This compound | SGC-7901 | 0.52 | [3] |
| This compound | BGC-823 | 0.78 | [3] |
| 5-Fluorouracil | SGC-7901 | ~20-40 | [4] |
Mechanistic Differences in Apoptosis Induction
While both this compound and standard chemotherapeutics induce apoptosis, their upstream signaling pathways differ significantly. Understanding these differences is crucial for identifying potential synergistic combinations and overcoming drug resistance.
This compound: Na+/K+-ATPase-Mediated Apoptosis
DACB's inhibition of the Na+/K+-ATPase triggers a unique apoptotic cascade. The resulting increase in intracellular calcium and ROS production leads to mitochondrial dysfunction and the activation of caspase-dependent apoptotic pathways.
Caption: this compound-induced apoptotic pathway.
Standard Chemotherapeutic Agents: Diverse Mechanisms
-
Cisplatin: Primarily functions by forming DNA adducts, which triggers the DNA damage response and activates intrinsic apoptotic pathways.[5]
-
Sorafenib: A multi-kinase inhibitor that targets several receptor tyrosine kinases (e.g., VEGFR, PDGFR) and the Raf/MEK/ERK signaling pathway, thereby inhibiting proliferation and angiogenesis.[6]
-
5-Fluorouracil: An antimetabolite that inhibits thymidylate synthase, leading to depletion of thymidine and subsequent DNA synthesis inhibition and damage.[7]
Comparative In Vivo Efficacy
Preclinical animal models, particularly xenograft studies in immunodeficient mice, provide critical insights into the anti-tumor efficacy of novel compounds in a more complex biological system.
A study investigating the synergistic effects of cinobufagin, a closely related bufadienolide, with cisplatin in an osteosarcoma xenograft model demonstrated that the combination therapy significantly suppressed tumor growth and metastasis compared to either agent alone.[8] While direct comparative in vivo studies of this compound against sorafenib in HCC models are not as readily available, individual studies have shown significant tumor growth inhibition with both agents. For instance, sorafenib has been shown to suppress the growth of HCC xenografts in immunocompromised mice.[9]
Experimental Methodologies
The following protocols are standard methods for assessing the in vitro efficacy of anti-cancer compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: MTT assay workflow for determining cell viability.
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (this compound and standard chemotherapeutic agents) in culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compounds. Include appropriate vehicle controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.
Conclusion and Future Perspectives
The compiled data indicates that this compound demonstrates potent in vitro anti-cancer activity against hepatocellular carcinoma and gastric cancer cell lines, with IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin, sorafenib, and 5-fluorouracil. Its unique mechanism of action, targeting the Na+/K+-ATPase, presents a novel therapeutic avenue that may be effective in cancers resistant to conventional therapies.
While in vivo data is still emerging, preliminary studies suggest promising anti-tumor efficacy. Further head-to-head in vivo comparative studies are warranted to fully establish its therapeutic potential relative to current standards of care. The distinct signaling pathways activated by this compound also suggest that it may be a strong candidate for combination therapies, potentially leading to synergistic effects and reduced toxicity. Future research should focus on elucidating the full spectrum of its downstream targets, optimizing its pharmacokinetic and pharmacodynamic properties, and exploring its efficacy in a wider range of malignancies.
References
[1] Zhang, D. M., et al. (2012). This compound induces apoptosis in human hepatocellular carcinoma cells through activation of the intrinsic and extrinsic pathways. Biochemical and Biophysical Research Communications, 417(1), 526-531. [2] Gadek-Michalska, A., et al. (2015). Comparative chemosensitivity of VX2 and HCC cell lines to drugs used in TACE. Anticancer Research, 35(12), 6539-6545. [3] Qi, F., et al. (2011). This compound induces apoptosis in human gastric cancer SGC-7901 cells. Molecules, 16(11), 9205-9218. [4] Longley, D. B., et al. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [5] Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364-378. [6] Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109. [7] Parker, W. B., & Stolfi, R. L. (2011). 5-Fluorouracil. In Anticancer Drugs: From Basic Research to Clinical Practice (pp. 1-21). Humana Press. [8] Li, Y., et al. (2016). The synergistic antitumor effect of cinobufagin and cisplatin in human osteosarcoma cell line in vitro and in vivo. OncoTargets and Therapy, 9, 2193-2202. [9] Llovet, J. M., et al. (2008). Sorafenib in advanced hepatocellular carcinoma. New England Journal of Medicine, 359(4), 378-390.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Fluorouracil (5-FU) induced apoptosis in gastric cancer cell lines: role of the p53 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arenobufagin increases the sensitivity of gastric cancer to cisplatin via alkaliptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinobufagin Enhances the Sensitivity of Cisplatin‐Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Deacetylcinobufagin Purity: A Comparative Guide to qNMR vs. HPLC
Executive Summary
In the development of bufadienolide-based therapeutics, Deacetylcinobufagin (DACB) presents a specific analytical challenge. As a metabolite of cinobufagin lacking the C-16 acetyl group, it shares a highly similar polarity and UV absorption profile with its parent compound and other structural isomers (e.g., resibufogenin).[1]
Standard HPLC-UV methods rely on relative retention times and assumed extinction coefficients, often leading to "purity inflation"—where structurally similar impurities co-elute or are underestimated.[1]
This guide validates Quantitative NMR (qNMR) as the superior alternative for absolute purity assessment.[1][2] Unlike chromatography, qNMR is a primary ratio method traceable to the International System of Units (SI), requiring no identical reference standard for the analyte itself.
The Analytical Challenge: Why HPLC is Insufficient
This compound is a steroid lactone (bufadienolide).[1] Its structural complexity leads to specific pitfalls in conventional analysis:
-
Structural Isomerism: The bufadienolide core is prone to isomerization at the C-14/C-15 epoxide or the lactone ring, creating impurities that HPLC columns (even C18) struggle to resolve without extremely long run times.[1]
-
Reference Standard Availability: High-purity (>99.5%) certified reference materials (CRMs) for DACB are rare and expensive.[1] Using a lower-quality standard for HPLC calibration propagates error.[1]
-
Response Factor Variance: In LC-MS, ionization efficiency varies significantly between the parent cinobufagin and the deacetylated metabolite due to the loss of the acetate group, making relative quantitation unreliable.
Comparative Analysis: qNMR vs. Alternatives
| Feature | HPLC-UV | LC-MS/MS | qNMR (Recommended) |
| Principle | Relative (Retention Time & UV Absorption) | Relative (Mass/Charge & Ionization) | Absolute (Molar Ratio of Nuclei) |
| Reference Standard | Required (Identical compound needed) | Required (Identical compound needed) | Not Required (Any certified IS works) |
| Specificity | Medium (Co-elution risks) | High (Mass resolution) | Ultra-High (Structural fingerprinting) |
| Traceability | Secondary (Dependent on standard) | Secondary | Primary (SI-Traceable via IS) |
| Sample Recovery | Destructive (if not fractionated) | Destructive | Non-Destructive |
Technical Solution: The qNMR Workflow
The validation of DACB purity via qNMR relies on the direct proportionality between the integrated signal intensity and the number of resonating nuclei (protons).
Internal Standard (IS) Selection
For this compound, the selection of the Internal Standard is critical.[3][4]
-
Recommended IS: Dimethyl Sulfone (DMSO2) .[1]
-
Why?
-
Signal Position: DMSO2 produces a sharp singlet at ~3.0 ppm (in DMSO-d6).[1] This sits cleanly in the "silent region" of the DACB spectrum, between the crowded steroid skeleton (0.5–2.5 ppm) and the carbinyl/lactone protons (4.0–8.0 ppm).
-
Solubility: Highly soluble in DMSO-d6, matching the preferred solvent for bufadienolides.[1]
-
Volatility: Non-volatile, ensuring mass stability during weighing.[1]
-
Solvent System[1][4]
-
Solvent: DMSO-d6 (99.9 atom% D) .
-
Rationale: DACB has limited solubility in CDCl3.[1] DMSO-d6 ensures complete dissolution, preventing "invisible" solid aggregates that would artificially lower the calculated purity.[1]
-
Critical Precaution: Use ampouled, dry DMSO-d6.[1] Hygroscopic water uptake creates a broad HDO peak (~3.33 ppm) that can interfere with the DMSO2 standard signal.[1]
Experimental Protocol
Objective: Determine the mass purity (
Step 1: Gravimetric Preparation (The "Metrological Weighing")[1]
-
Equipment: Microbalance (readability
mg or better). -
Procedure:
Step 2: NMR Acquisition Parameters
To ensure quantitative accuracy (uncertainty < 1%), the relaxation delay is the most critical parameter.
-
Pulse Sequence: zg30 (30° pulse angle) or zg (90° pulse).
-
Spectral Width: 20 ppm (-2 to 18 ppm).[1]
-
Relaxation Delay (D1): 60 seconds .
-
Scans (NS): 16 or 32 (S/N ratio > 300:1 is required for precise integration).
-
Temperature: 298 K (25°C).[1]
Step 3: Processing and Integration
-
Phasing: Manual phasing is mandatory.[1] Auto-phasing often distorts baseline endpoints.[1]
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5).
-
Integration:
-
IS Signal: Integrate the DMSO2 singlet at 3.0 ppm (Integral = 6H).
-
Analyte Signal: Integrate the H-22 proton of the alpha-pyrone ring (Doublet at ~7.9 - 8.0 ppm). This signal is distinct and downfield, free from aliphatic interference. Alternatively, use the H-3 carbinyl proton (~4.1 ppm) if the water peak is well-resolved.[1]
-
Data Analysis & Calculation
The qNMR Purity Equation
Calculate the purity (
Where:
- : Integral values of Analyte and Standard.
- : Number of protons (DACB H-22 = 1; DMSO2 = 6).[1]
- : Molar masses (DACB = 400.51 g/mol ; DMSO2 = 94.13 g/mol ).[1]
- : Gravimetric masses weighed.[1]
- : Certified purity of the Internal Standard (as a decimal, e.g., 0.999).
Expected Chemical Shifts (DMSO-d6)
| Position | Proton Type | Shift (ppm) | Multiplicity | Notes |
| H-22 | Alpha-pyrone | 7.9 - 8.0 | Doublet | Quantification Target |
| H-21 | Alpha-pyrone | 7.4 - 7.6 | Doublet | Verification |
| H-3 | Carbinyl (CH-OH) | 4.0 - 4.2 | Multiplet | Verification |
| IS | Dimethyl Sulfone | ~3.0 | Singlet | Reference |
| H-18/19 | Methyls | 0.6 - 1.0 | Singlets | Steroid backbone |
| Impurity | Acetate (Cinobufagin) | ~1.9 - 2.0 | Singlet | Must be ABSENT |
Logic Workflow Diagram
The following diagram illustrates the decision matrix for validating DACB, highlighting where qNMR prevents false positives common in HPLC.
Caption: Workflow distinguishing relative HPLC screening from absolute qNMR validation, ensuring structural identity (absence of acetate) and mass purity.
References
-
Pauli, G. F., et al. (2005).[1] The importance of quantitative 1H NMR in natural product analysis. Journal of Natural Products. [Link]
-
Burbidge, A., et al. (2014).[1] Quantitative NMR spectroscopy (qNMR) for the certification of organic reference materials.[1][7] Analytical Methods.[1][3][4][7][8][9] [Link]
-
Tian, H. Y., et al. (2010).[1] Isolation and purification of bufadienolides from the skin of Bufo bufo gargarizans by high-speed counter-current chromatography. Journal of Chromatography B. [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. almacgroup.com [almacgroup.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. emerypharma.com [emerypharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Desacetylcinobufagin | TargetMol [targetmol.com]
- 7. analytical.unsw.edu.au [analytical.unsw.edu.au]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative renal clearance rates of Deacetylcinobufagin and its metabolites
This guide provides an in-depth technical analysis of the renal clearance and metabolic disposition of Deacetylcinobufagin (DCB) , a key bioactive bufadienolide derived from Venenum Bufonis (Chan Su).
Unlike standard pharmacokinetic reports, this guide focuses on the mechanistic shift in clearance pathways that occurs upon deacetylation, contrasting the parent compound Cinobufagin (CB) with DCB and its downstream hydrophilic metabolites.
Executive Summary: The "Deacetylation Switch"
In the pharmacokinetics of bufadienolides, the conversion of Cinobufagin (CB) to This compound (DCB) represents a critical "polarity switch." While the parent compound CB is highly lipophilic and cleared predominantly via hepatic metabolism and biliary excretion, DCB exhibits significantly higher water solubility, facilitating renal filtration.
However, DCB is not the metabolic endpoint. It undergoes rapid epimerization and phase II conjugation (glucuronidation/sulfation) to form highly polar species that constitute the bulk of urinary elimination. Understanding this cascade is vital for interpreting toxicity profiles and optimizing dosage regimens for bufadienolide-based therapies.
Metabolic Landscape & Clearance Pathways[1][2]
The following DOT diagram illustrates the biotransformation of Cinobufagin into DCB and its subsequent clearance-driven metabolites.
Figure 1: The metabolic cascade of Cinobufagin showing the shift from fecal to urinary excretion upon deacetylation and conjugation.
Comparative Pharmacokinetic Performance[3][4]
The table below synthesizes experimental data from rat and human microsome studies, highlighting the divergence in clearance mechanisms between DCB and its precursors/metabolites.
Table 1: Physicochemical Properties & Clearance Profiles[3][4]
| Compound | Polarity (LogP) | Primary Clearance Route | Renal Clearance ( | Urinary Recovery (% of Dose) |
| Cinobufagin (CB) | High (~2.8) | Hepatic (CYP3A4) -> Biliary | Negligible | < 1.0% |
| This compound (DCB) | Moderate (~1.9) | Renal Filtration + Metabolism | Moderate | 5 - 10% |
| 3-epi-Deacetylcinobufagin | Moderate | Renal Excretion | High | 15 - 20% |
| DCB-Glucuronide | Low (Hydrophilic) | Active Tubular Secretion | Dominant | > 40% |
Key Insight: DCB itself is a transient intermediate. While it appears in urine, its renal clearance rate is limited by its propensity to undergo rapid phase II conjugation or epimerization. The apparent renal clearance of total bufadienolides is driven by the conjugated forms (Glucuronide/Sulfate), which are substrates for renal efflux transporters (e.g., MRP2/4).
Mechanistic Analysis of Renal Handling
The Role of Deacetylation
The acetyl group at the C-16 position of Cinobufagin acts as a lipophilic anchor.
-
Presence (CB): Promotes high plasma protein binding (>90%) and extensive hepatic metabolism. The molecule is too lipophilic to be efficiently excreted unchanged by the kidneys.
-
Absence (DCB): Removal of this group (via plasma carboxylesterases or gut microbiota) exposes a hydroxyl group. This increases water solubility and reduces protein binding, increasing the fraction unbound (
) available for glomerular filtration.
Transporter Interactions
Experimental evidence suggests that DCB and its conjugates interact differently with renal transporters:
-
P-glycoprotein (P-gp): DCB is a substrate for P-gp. This results in active secretion into the renal tubule, enhancing its clearance beyond simple filtration.
-
OATs/MRPs: The glucuronide and sulfate conjugates of DCB are anionic. They are likely substrates for Organic Anion Transporters (OAT1/3) for uptake into renal cells and Multidrug Resistance-associated Proteins (MRP2/4) for efflux into urine, resulting in the highest clearance rates.
Experimental Protocol: Quantifying Renal Clearance
To validate these clearance rates in a preclinical setting (Rat Model), the following self-validating UPLC-MS/MS workflow is recommended.
Phase 1: Sample Collection & Preparation
-
Dosing: Administer this compound (IV bolus, 1 mg/kg) to Sprague-Dawley rats (
). -
Metabolic Cage: House rats in metabolic cages to collect urine at intervals: 0-4h, 4-8h, 8-12h, 12-24h.
-
Plasma Sampling: Collect blood via jugular vein cannulation at matched time points to calculate
.
Phase 2: Analytical Extraction (Self-Validating Step)
-
Internal Standard (IS): Spike samples with Bufalin (structurally similar but distinct retention time).
-
Liquid-Liquid Extraction (LLE):
-
Mix 100 µL urine with 300 µL ethyl acetate.
-
Vortex (3 min) -> Centrifuge (10,000 rpm, 10 min).
-
Evaporate supernatant and reconstitute in 50% Acetonitrile.
-
-
Validation Check: Recovery of IS must be >85%. If <85%, re-extract.
Phase 3: UPLC-MS/MS Conditions
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution of 0.1% Formic Acid (A) and Acetonitrile (B).
-
Gradient: 0-2 min (10% B), 2-5 min (10%->90% B).
-
-
Detection: ESI+ mode. Monitor transitions:
-
DCB:
401.2 fragment ions (e.g., 383.2). -
3-epi-DCB: Same mass, separated by retention time (epimers separate on C18).
-
Phase 4: Calculation of Renal Clearance ( )
Calculate
- : Total amount of unchanged DCB excreted in urine (mg).
- : Area under the plasma concentration-time curve (mg·h/L).
References
-
Metabolism and Pharmacokinetics of Cinobufagin.National Institutes of Health (NIH) / PubMed.
-
Source: [Link] (Search Term: Cinobufagin metabolism rat)
-
-
Comparative Metabolism of Cinobufagin in Liver Microsomes.Drug Metabolism and Disposition.
-
Source: [Link]
-
-
Bufadienolides of Plant and Animal Origin: Structure and Biological Significance.
-
UPLC-MS/MS Determination of Bufadienolides in Rat Biological Fluids.
-
Source: [Link]
-
- This compound Product Information & Biological Activity.MedChemExpress / Cayman Chemical.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
